Corticosterone 21-Acetate 11-Nitrite
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
74220-48-7 |
|---|---|
分子式 |
C₂₃H₃₁NO₆ |
分子量 |
417.5 |
同義語 |
(11β)-21-(Acetyloxy)-11-(nitrosooxy)-pregn-4-ene-3,20-dione |
製品の起源 |
United States |
Foundational & Exploratory
Physicochemical Profile & Synthetic Utility: Corticosterone 21-Acetate 11-Nitrite
Topic: Physicochemical Properties of Corticosterone 21-Acetate 11-Nitrite Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
This compound (CAS: 74220-48-7) is a specialized, highly reactive steroid intermediate. Unlike its stable precursor, Corticosterone 21-Acetate, this nitrite ester is rarely isolated for long-term storage. Its primary value lies in its photochemical lability, serving as the critical substrate for the Barton Reaction . This guide details its physicochemical characteristics, spectroscopic identification, and the precise mechanism by which it facilitates the remote functionalization of the C18-methyl group—a key step in the partial synthesis of Aldosterone.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Logic
The molecule is designed with two distinct ester functionalities to serve a specific synthetic strategy:
-
C21-Acetate: A standard protective group. It stabilizes the primary alcohol at position 21, preventing unwanted oxidation or side reactions during the radical process.
-
C11-Nitrite (–ONO): The "warhead." This functional group is photochemically active.[1] Upon irradiation (UV), it undergoes homolytic cleavage, generating an alkoxyl radical at C11 that is geometrically positioned to abstract a hydrogen atom from the spatially proximate C18 methyl group.
Comparative Properties Table
The following table contrasts the stable precursor with the reactive nitrite intermediate.
| Property | Corticosterone 21-Acetate (Precursor) | This compound (Target) |
| CAS Number | 1173-26-8 | 74220-48-7 |
| Formula | C₂₃H₃₂O₅ | C₂₃H₃₁NO₆ |
| Molecular Weight | 388.50 g/mol | 417.50 g/mol |
| Physical State | White crystalline solid | Pale yellow oil or labile solid |
| Melting Point | 150–153 °C (Stable) | N/A (Decomposes/Photolabile) |
| Solubility | Chloroform, Dioxane, Pyridine | Pyridine, Chloroform, Benzene |
| Stability | Stable at RT | Highly Sensitive (Light/Heat) |
| Reactivity | Inert to mild irradiation | Photolyzes at |
Critical Note: The 11-Nitrite is thermally unstable and sensitive to hydrolysis. It is standard protocol to generate this compound in situ or use it immediately after rapid isolation.
Part 2: Spectroscopic Characterization[4]
Because the 11-Nitrite is often used without rigorous purification, spectroscopic validation is the primary method of confirmation before proceeding to photolysis.
Infrared Spectroscopy (IR)
The nitrite ester exhibits a diagnostic signature distinct from the acetate carbonyl.
-
Acetate C=O: Strong band at 1735–1745 cm⁻¹ .
-
Nitrite O–N=O: The defining feature is a doublet in the 1610–1680 cm⁻¹ region.
Nuclear Magnetic Resonance (¹H-NMR)
-
H-11 Methine: In the precursor (11
-OH), the proton at C11 appears around 4.0–4.5 ppm. Upon conversion to the nitrite ester (11 -ONO), this signal shifts downfield significantly (typically 5.5–6.0 ppm ) due to the strong electron-withdrawing nature of the nitroso group. -
C18 Methyl: The angular methyl group at C18 often shows a slight chemical shift change, but the H-11 shift is the primary diagnostic.
Part 3: The Barton Reaction Mechanism
The physicochemical utility of this molecule is defined by its behavior under UV irradiation. The nitrite ester acts as a "photon antenna," initiating a radical cascade known as the Barton Reaction.[3]
Mechanistic Pathway
-
Photolysis: UV light cleaves the O–NO bond, releasing NO gas and leaving an oxygen-centered radical at C11.
-
1,5-Hydrogen Transfer: The C11-alkoxyl radical abstracts a hydrogen atom from the C18-methyl group (spatial proximity is key).
-
Recombination: The newly formed C18-carbon radical recombines with the NO radical (caged in the solvent sphere).
-
Tautomerization: The resulting C18-nitroso compound tautomerizes to form the oxime.[2]
Pathway Visualization
Figure 1: The radical mechanism of the Barton Reaction transforming the 11-nitrite into the C18-functionalized oxime.
Part 4: Experimental Protocols
Synthesis of this compound
Objective: Quantitative conversion of the C11-hydroxyl to the nitrite ester.
Reagents:
-
Corticosterone 21-Acetate (1.0 eq)[4]
-
Nitrosyl Chloride (NOCl) (Excess) OR tert-Butyl Nitrite
-
Dry Pyridine (Solvent/Base)
Protocol:
-
Preparation: Dissolve Corticosterone 21-Acetate in dry pyridine at 0°C under an inert atmosphere (Argon/Nitrogen).
-
Nitrosylation: Slowly bubble Nitrosyl Chloride gas into the solution OR add tert-butyl nitrite dropwise. Maintain temperature < 5°C to prevent side reactions.
-
Monitoring: Monitor by TLC (silica gel). The product is less polar than the starting alcohol.
-
Quenching: Pour the reaction mixture into ice water. The nitrite ester will precipitate or separate as an oil.
-
Workup: Extract immediately with cold chloroform. Wash with cold dilute HCl (to remove pyridine), then NaHCO₃ and water. Dry over MgSO₄.
-
Usage: Evaporate solvent below 30°C. Do not recrystallize. Proceed immediately to photolysis.
Photolysis (Barton Reaction)
Objective: Conversion to Aldosterone Acetate Oxime.
Protocol:
-
Solvent System: Dissolve the fresh 11-nitrite in dry Toluene or Benzene (approx. 0.05 M concentration).
-
Irradiation: Place in a photolysis vessel (Pyrex or Quartz depending on lamp). Irradiate with a High-Pressure Mercury Vapor Lamp (e.g., Hanovia 450W) at 10–20°C.
-
Duration: Monitor the disappearance of the nitrite peak (IR: 1650 cm⁻¹) or TLC. Reaction typically takes 30–90 minutes.
-
Isolation: Evaporate solvent. The residue contains the oxime, which can be hydrolyzed to the aldehyde (Aldosterone Acetate) using nitrous acid or bisulfite.
Part 5: Handling & Safety
Stability Hazards
-
Thermal Decomposition: The O–NO bond is weak (bond dissociation energy ~35–40 kcal/mol). Storage above 0°C can lead to spontaneous decomposition and release of nitrogen oxides.
-
Hydrolysis: Moisture rapidly hydrolyzes the nitrite back to the alcohol and nitrous acid. All glassware must be flame-dried.
Toxicology
-
Nitrosyl Chloride: Highly toxic, corrosive gas. Causes severe respiratory burns. Must be handled in a high-performance fume hood.
-
Steroid Bioactivity: While the nitrite itself is an intermediate, the precursors and products are potent glucocorticoids. Use standard PPE (gloves, goggles, lab coat) to prevent transdermal absorption.
References
-
Barton, D. H. R., Beaton, J. M., Geller, L. E., & Pechet, M. M. (1960). A New Photochemical Reaction and its Application to the Synthesis of Aldosterone. Journal of the American Chemical Society, 82(10), 2640–2641. Link
-
Barton, D. H. R., & Beaton, J. M. (1961). Solar Synthesis of Aldosterone Acetate. Journal of the American Chemical Society, 83(19), 4083–4089. Link
-
Akhtar, M., & Pechet, M. M. (1964). The Barton Reaction.[1][2][5][6] Journal of the American Chemical Society, 86(2), 265–268. Link
-
Hesse, R. H. (1969). The Barton Reaction.[1][2][5][6] Advances in Free Radical Chemistry, 3, 83–137. (Review of the physicochemical mechanism).
Sources
The Barton Photolysis: Corticosterone 21-Acetate 11-Nitrite
A Technical Guide to the Radical-Mediated Synthesis of Aldosterone
Executive Summary
Corticosterone 21-Acetate 11-Nitrite is a specialized synthetic intermediate, not a therapeutic drug. It serves as the substrate for the Barton Reaction (Nitrite Photolysis), a Nobel Prize-winning chemical transformation that allows for the functionalization of angular methyl groups in steroids.
This guide details the Chemical Mechanism of Action by which this molecule facilitates the synthesis of Aldosterone , the primary mineralocorticoid hormone, from readily available corticosterone precursors. While the final product (Aldosterone) has a physiological mechanism of action (mineralocorticoid receptor binding), the "action" of the 11-Nitrite is a photochemical radical rearrangement.
Part 1: Chemical Mechanism of Action
The core utility of this compound lies in its ability to execute a remote functionalization via a 1,5-hydrogen atom transfer (HAT). This overcomes the chemical inertness of the C-18 angular methyl group.
The Radical Cascade
The mechanism proceeds through four distinct photochemical and thermal steps:
-
Homolytic Cleavage (Photolysis): Upon irradiation with UV light (typically 350 nm), the weak O–NO bond of the 11-nitrite ester cleaves homolytically. This generates an alkoxy radical at C-11 and a nitrogen monoxide (NO) radical.
-
1,5-Hydrogen Abstraction: The high-energy alkoxy radical at C-11 is spatially proximate to the C-18 angular methyl group (less than 3 Å). It abstracts a hydrogen atom from C-18, converting the methyl group into a carbon-centered radical.
-
Radical Recombination: The carbon radical at C-18 recombines with the NO radical (caged within the solvent shell) to form a C-18 nitroso intermediate (-C-N=O).
-
Tautomerization: The nitroso compound spontaneously tautomerizes to the more stable oxime (=N-OH).[1]
Pathway Visualization
The following diagram illustrates the molecular transformation pathway.
Caption: The photochemical radical cascade converting the 11-nitrite ester to the C-18 functionalized oxime.
Part 2: Experimental Protocol
This section outlines the synthesis of the nitrite and its subsequent photolysis.[2] This protocol is derived from the foundational work of Barton and Beaton.
Reagents & Equipment[2]
-
Reagent: Nitrosyl Chloride (NOCl) or Nitrosylsulfuric acid.
-
Solvent: Dry Pyridine (for nitrosylation) and Toluene (for photolysis).
-
Light Source: High-pressure mercury arc lamp (e.g., Hanovia 450W) with a Pyrex filter (to cut off <280 nm and prevent side reactions).
Step-by-Step Methodology
Phase 1: Synthesis of the 11-Nitrite
-
Dissolution: Dissolve 1.0 eq of Corticosterone 21-acetate in dry pyridine at 0°C.
-
Nitrosylation: Dropwise add excess Nitrosyl Chloride (NOCl) gas or solution. The reaction is instantaneous.
-
Quenching: Pour the mixture into ice water. The nitrite ester is unstable; avoid heating.
-
Extraction: Extract rapidly with cold ether/chloroform. Wash with cold dilute HCl (to remove pyridine) and bicarbonate.
-
Drying: Dry over MgSO4 and evaporate in vacuo at low temperature (<30°C). Use immediately.
Phase 2: Photolysis (The Barton Reaction)
-
Preparation: Dissolve the crude 11-nitrite in dry toluene (approx. 10-20 mg/mL).
-
Inert Atmosphere: Sparge the solution with nitrogen for 30 minutes to remove oxygen (O2 quenches radicals).
-
Irradiation: Irradiate the solution using the Pyrex-filtered mercury lamp. Monitor by TLC (disappearance of nitrite). Reaction time is typically 30–60 minutes.
-
Workup: Evaporate the solvent. The residue contains the Aldosterone 21-acetate oxime.[2]
Phase 3: Hydrolysis to Aldosterone
-
Hydrolysis: Treat the oxime with aqueous nitrous acid (NaNO2 + acetic acid) or TiCl3 to hydrolyze the oxime to the aldehyde/hemiacetal.
-
Purification: Chromatograph on silica gel to isolate Aldosterone 21-acetate.
Workflow Diagram
Caption: Synthetic workflow from Corticosterone 21-Acetate to Aldosterone Acetate via Nitrite Photolysis.
Part 3: Data & Yield Analysis
The efficiency of this reaction depends heavily on solvent choice and oxygen exclusion. The table below summarizes typical yields reported in literature for the photolysis step.
| Parameter | Condition | Typical Yield (Oxime) | Notes |
| Solvent | Toluene | 45 - 55% | Preferred for radical cage effect. |
| Solvent | Benzene | 40 - 50% | Good, but toxic. |
| Atmosphere | Nitrogen/Argon | Baseline | Essential to prevent oxidation. |
| Atmosphere | Oxygen present | < 5% | Forms nitrates/oxidation byproducts. |
| Wavelength | > 280 nm (Pyrex) | High Specificity | Prevents degradation of steroid skeleton. |
| Wavelength | < 250 nm (Quartz) | Low | Causes non-specific photo-degradation. |
Key Insight: The yield is never 100% because the alkoxy radical can also undergo β-scission (ring opening) or reverse hydrogen abstraction (returning to alcohol). However, the 1,5-H shift is kinetically favored due to the rigid steroid backbone geometry.
References
-
Barton, D. H. R., & Beaton, J. M. (1960). A Synthesis of Aldosterone Acetate. Journal of the American Chemical Society.[6]
-
Barton, D. H. R., et al. (1961).[6] A Synthesis of Aldosterone Acetate. Journal of the American Chemical Society.[6]
-
Akhtar, M., & Pechet, M. M. (1964). The Barton Reaction. Journal of the American Chemical Society.[6]
-
IUPAC. (n.d.). Barton Reaction. IUPAC Compendium of Chemical Terminology.
Sources
- 1. Barton nitrite ester reaction - Wikipedia [en.wikipedia.org]
- 2. Nitrite photolysis (the Barton reaction) (Chapter 3) - Half a Century of Free Radical Chemistry [cambridge.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ALDOSTERONE synthesis - chemicalbook [chemicalbook.com]
- 5. Cortisone acetate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
"molecular structure of Corticosterone 21-Acetate 11-Nitrite"
An In-depth Technical Guide to the Molecular Structure of Corticosterone 21-Acetate 11-Nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Corticosteroid Derivative
This compound is a synthetic derivative of corticosterone, an endogenous glucocorticoid hormone produced by the adrenal cortex.[1][2] This molecule is distinguished by two key modifications to the parent steroid: the addition of an acetate ester at the C21 position and a nitrite ester at the C11 position. These modifications significantly alter the physicochemical properties and potential biological activity of the native hormone, making it a compound of interest for researchers in steroid chemistry, pharmacology, and analytical sciences. This guide provides a detailed exploration of its molecular architecture, physicochemical characteristics, and the analytical methodologies required for its robust characterization.
Section 1: The Steroid Foundation: Corticosterone
To comprehend the derivative, one must first understand its foundation. Corticosterone is a C21 steroid built upon the cyclopentanoperhydrophenanthrene nucleus, also known as the pregnane skeleton.
The Pregnane Skeleton and Standard Numbering
The corticosterone molecule consists of three six-membered cyclohexane rings (A, B, and C) and one five-membered cyclopentane ring (D). The carbon atoms are numbered systematically, which is critical for unambiguously identifying the locations of functional groups. The orientation of substituents is denoted as alpha (α, projecting below the plane of the rings) or beta (β, projecting above the plane).
Caption: Standard IUPAC numbering of the steroid nucleus.
Defining Functional Groups of Corticosterone
The biological activity and chemical reactivity of corticosterone are dictated by its specific functional groups:
-
Δ⁴-3-one: A double bond between C4 and C5 conjugated with a ketone at C3. This α,β-unsaturated ketone is a key chromophore responsible for UV absorbance around 242 nm and is crucial for glucocorticoid receptor binding.[3]
-
C11-β Hydroxyl Group: A secondary alcohol at the C11 position, oriented in the beta configuration. This group is essential for glucocorticoid activity.
-
C21 Hydroxyl Group: A primary alcohol on the side chain attached to C17. This site is readily esterified to create prodrugs.
-
C20-Ketone: A ketone on the C17 side chain.
Section 2: this compound: A Detailed Molecular Portrait
Building upon the corticosterone framework, the title compound incorporates two specific esterifications.
Structural Elucidation and Nomenclature
-
21-Acetate: The primary hydroxyl group at C21 is esterified with acetic acid, forming an acetate ester (-OCOCH₃). This modification often increases the lipophilicity and can prolong the half-life of the parent steroid, turning it into a prodrug.[4]
-
11-Nitrite: The secondary 11β-hydroxyl group is converted into a nitrite ester (-ONO). This is a less common modification than acetylation and introduces a nitrosooxy functional group, which can act as a nitric oxide (NO) donor under certain physiological conditions.
The resulting molecule has the systematic IUPAC name (11β)-21-(Acetyloxy)-11-(nitrosooxy)-pregn-4-ene-3,20-dione or 2-((8S,9S,10R,11S,13S,14S)-10,13-dimethyl-11-(nitrosooxy)-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate .[5][6][7]
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key chemical identifiers and properties is essential for any laboratory handling this compound.
| Property | Value | Source |
| CAS Number | 74220-48-7 | [5][6] |
| Molecular Formula | C₂₃H₃₁NO₆ | [5] |
| Molecular Weight | 417.5 g/mol | [7] |
| IUPAC Name | (11β)-21-(Acetyloxy)-11-(nitrosooxy)-pregn-4-ene-3,20-dione | [5] |
| InChI Key | WPLMPKATSCWKMU-BMECRNAMSA-N | [6] |
| Synonyms | This compound | [5][7] |
| Storage Temp. | 2-8°C | [6] |
Section 3: Synthesis and Chemical Reactivity
While specific, proprietary synthesis methods may vary, a logical synthetic pathway can be proposed based on established principles of steroid chemistry.
Proposed Synthetic Workflow
The most direct route would likely start from Corticosterone 21-acetate.
-
Starting Material: Corticosterone 21-acetate (CAS: 1173-26-8) is a commercially available derivative.[8][9]
-
Nitrosation of the 11β-Hydroxyl Group: The conversion of the C11 alcohol to a nitrite ester is the key transformation. This is typically achieved by reaction with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid) or dinitrogen tetroxide, under controlled, anhydrous, and often low-temperature conditions to prevent side reactions. The choice of solvent is critical, with non-protic solvents like dichloromethane or tetrahydrofuran being preferred.
Caption: Proposed workflow for the synthesis of the target compound.
Chemical Stability and Handling Considerations
-
Hydrolytic Sensitivity: Both the acetate and nitrite ester linkages are susceptible to hydrolysis. The nitrite ester is particularly sensitive to acidic conditions, which can lead to the release of nitrous acid and reversion to the C11-alcohol.
-
Light Sensitivity: Nitrite esters can be photolytically unstable. Therefore, the compound should be stored protected from light.
-
Thermal Stability: As with many complex organic molecules, elevated temperatures can promote degradation. Adherence to recommended storage conditions (2-8°C) is crucial for maintaining purity.[6]
Section 4: Analytical Characterization and Quality Control
A multi-faceted analytical approach is required to confirm the identity, purity, and stability of this compound.
Chromatographic Techniques
Chromatography is the cornerstone of steroid analysis, used for both separation and quantification.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment.
-
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is ideal due to the molecule's nonpolar character.
-
Mobile Phase: A gradient elution using water and acetonitrile (both HPLC grade) is typically employed.[10] A starting gradient of 50:50 water:acetonitrile, progressing to a higher organic concentration, will effectively elute the compound.
-
Detection: UV detection at the λmax of the Δ⁴-3-one chromophore (approximately 242 nm) provides excellent sensitivity.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of ~0.5-1.0 mg/mL.[10]
-
-
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective method for monitoring reaction progress and assessing purity.
-
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A solvent system like Dichloromethane/Methanol (e.g., 95:5 v/v) is a good starting point.[10]
-
Visualization: Observe spots under UV light at 254 nm.[10] Further visualization can be achieved by spraying with an anisaldehyde-sulfuric acid reagent and heating, which produces colored spots characteristic of steroids.[10]
-
-
Mass Spectrometry (MS)
MS is indispensable for unambiguous structural confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides molecular weight confirmation and structural information through fragmentation analysis.[11][12]
-
Expected Observations:
-
Parent Ion: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 418.2 would be expected.
-
Key Fragments: Tandem MS (MS/MS) would likely show characteristic neutral losses:
-
Loss of the nitrosooxy group (-ONO, 46 Da).
-
Loss of nitrous acid (-HONO, 47 Da).
-
Loss of the acetate group as acetic acid (-CH₃COOH, 60 Da).
-
Fragmentation of the steroid backbone.
-
-
-
Significance: LC-MS/MS is the gold standard for detecting and quantifying steroid esters at very low levels (sub-ng/mL), making it vital for metabolism or pharmacokinetic studies.[13]
-
Nitrite Group-Specific Analysis
Given the unique nitrite functional group, specific analytical methods can be employed for its characterization.
-
Ion Chromatography (IC): If the nitrite ester is hydrolyzed, the released nitrite ion can be quantified. This can serve as a stability-indicating method.
-
Protocol:
-
Sample Prep: Induce hydrolysis of the compound in a controlled alkaline solution. Centrifuge to remove insoluble steroid material.[14]
-
Analysis: Analyze the aqueous supernatant using an anion-exchange column (e.g., Dionex IonPac AS19-4μm) with a potassium hydroxide (KOH) eluent.[14]
-
Detection: Use UV absorbance at 210-215 nm for selective and sensitive detection of the nitrite anion.[14]
-
-
Integrated Quality Control Workflow
A robust QC process ensures the material meets specifications for research or development.
Caption: A typical quality control workflow for a steroid derivative.
Conclusion
This compound is a precisely modified steroid with a unique combination of ester functionalities. Its molecular structure, based on the robust corticosterone backbone, is defined by an acetate at C21 and a chemically reactive nitrite group at C11. A thorough understanding of this structure is paramount for predicting its behavior, designing experiments, and ensuring its quality. The analytical methodologies outlined in this guide, from fundamental chromatographic separations to advanced mass spectrometric fragmentation analysis, provide a comprehensive framework for researchers to confidently characterize and utilize this compound in their scientific pursuits.
References
- InvivoChem. (n.d.). Cortisone acetate | steroid hormone| CAS 50-04-4.
- National Center for Biotechnology Information. (n.d.). Cortisone Acetate. PubChem.
- Drugs.com. (n.d.). Cortisone acetate.
- MedChemExpress. (n.d.). Cortisone acetate (Cortisone 21-acetate).
- BioOrganics. (n.d.). This compound.
- Wikipedia. (n.d.). Cortisone acetate.
- Sigma-Aldrich. (n.d.). This compound.
- LGC Standards. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of Cortisone Acetate (CAS 50-04-4).
- National Institute of Standards and Technology. (n.d.). Corticosterone. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Corticosterone acetate. PubChem.
- Sigma-Aldrich. (n.d.). CORTICOSTERONE 21-ACETATE.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Cortisone 21-Acetate.
- Google Patents. (n.d.). CN111944003B - Preparation method of cortisone-21-acetate.
- Huy, P. Q., et al. (2019). An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening, 23(3).
- PureSynth. (n.d.). Corticosterone 21-Acetate 98.0%(HPLC).
- ChemicalBook. (n.d.). CORTICOSTERONE 21-ACETATE | 1173-26-8.
- Pozo, O. J., et al. (2025). Simplified Analysis of Native Steroid Esters in Dried Blood Spots by LC–MS3. Journal of Mass Spectrometry.
- Al-Rubaei, Z., & Al-Saffar, Z. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Journal of Analytical & Pharmaceutical Research.
- Google Patents. (n.d.). CN108752411A - A kind of 21 acetylization reaction techniques of C21 steroids.
- ResearchGate. (n.d.). Analytical strategies based on mass spectrometric techniques for the study of steroid metabolism.
- Thermo Fisher Scientific. (n.d.). AN73987: Determination of nitrite in pharmaceuticals.
- ASEAN. (n.d.). Identification of steroids in cosmetic products by TLC and HPLC.
- Santa Cruz Biotechnology. (n.d.). Hydrocortisone 21-acetate Material Safety Data Sheet.
Sources
- 1. Corticosterone [webbook.nist.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. UV-Vis Spectrum of Cortisone 21-Acetate | SIELC Technologies [sielc.com]
- 4. Cortisone acetate - Wikipedia [en.wikipedia.org]
- 5. BioOrganics [bioorganics.biz]
- 6. This compound | 74220-48-7 [sigmaaldrich.com]
- 7. Buy Online CAS Number 74220-48-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 8. Corticosterone acetate | C23H32O5 | CID 255846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CORTICOSTERONE 21-ACETATE | 1173-26-8 [chemicalbook.com]
- 10. asean.org [asean.org]
- 11. Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Simplified Analysis of Native Steroid Esters in Dried Blood Spots by LC–MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Whitepaper: A Theoretical and Computational Framework for Determining the Binding Affinity of Novel Glucocorticoids to the Glucocorticoid Receptor
An in-depth technical guide on the core.
Case Study: Corticosterone 21-Acetate 11-Nitrite
Audience: Researchers, scientists, and drug development professionals.
Abstract: The prediction of binding affinity between a novel ligand and its receptor is a cornerstone of modern drug discovery. This guide provides a comprehensive, first-principles approach to determining the theoretical binding affinity of a novel glucocorticoid, this compound, to the human Glucocorticoid Receptor (GR). We will dissect the molecular structure of the ligand, establish a validated computational workflow combining molecular docking and molecular dynamics, and detail the analysis required to derive meaningful binding energy predictions. This document serves as a practical protocol for researchers seeking to evaluate novel GR agonists in silico.
Part 1: Foundational Principles and Structural Analysis
The Glucocorticoid Receptor: A Primer
The Glucocorticoid Receptor (GR, also known as NR3C1) is a nuclear receptor that plays a pivotal role in a vast array of physiological processes, including metabolism, immune response, and inflammation. Upon binding to its cognate ligand (like cortisol or corticosterone), the GR undergoes a conformational change, translocates to the nucleus, and acts as a ligand-dependent transcription factor to regulate gene expression. The key to its function lies within its C-terminal Ligand Binding Domain (LBD), a highly structured pocket that recognizes and binds glucocorticoids with high specificity. Understanding the interactions within this pocket is paramount for predicting the efficacy of novel synthetic glucocorticoids.
Deconstruction of the Target Ligand: this compound
To assess the binding potential of this compound, we must first understand its structure relative to the endogenous ligand, corticosterone.
-
Corticosterone: The foundational steroid scaffold. Its structure and key interaction points with the GR LBD are well-characterized.
-
21-Acetate Modification: An acetyl group (-COCH₃) is esterified to the hydroxyl group at the C21 position. This modification increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties and potentially alter its interaction with hydrophobic residues in the GR binding pocket.
-
11-Nitrite Modification: A nitrite group (-ONO) replaces the hydroxyl group at the C11 position. This is a significant chemical change. The 11-hydroxyl group on endogenous glucocorticoids like corticosterone and cortisol is critical, often forming a key hydrogen bond with residues such as Gln570 and Asn564 in the GR LBD. Replacing it with a nitrite group removes this hydrogen bond donor capability and introduces a different electrostatic and steric profile, which is expected to profoundly impact binding affinity.
This structural analysis leads to a central hypothesis: the loss of the 11-hydroxyl hydrogen bond will likely decrease binding affinity compared to corticosterone, unless compensated by new favorable interactions from the acetate or nitrite moieties.
Part 2: The In Silico Workflow for Binding Affinity Prediction
A robust theoretical assessment of binding affinity requires a multi-step computational approach. We progress from a rapid, positional prediction (docking) to a more rigorous, dynamic simulation that accounts for atomic motion and solvent effects.
Protocol 1: Molecular Docking
Objective: To predict the binding pose (orientation and conformation) of this compound within the GR LBD and to obtain a preliminary, semi-quantitative binding score.
Methodology:
-
Receptor Preparation:
-
Source: Obtain a high-resolution crystal structure of the human Glucocorticoid Receptor LBD. A suitable candidate is PDB ID: 1M2Z, which contains the GR LBD in complex with the potent agonist dexamethasone.
-
Processing: Using software such as UCSF Chimera or Schrödinger Maestro, prepare the protein by:
-
Removing all non-essential water molecules and co-solvents.
-
Adding polar hydrogen atoms.
-
Assigning appropriate protonation states to residues at physiological pH (7.4).
-
Repairing any missing side chains or loops if necessary.
-
-
-
Ligand Preparation:
-
Structure Generation: Generate the 3D structure of this compound. This can be done using a chemical sketcher like ChemDraw and converting to a 3D format, or by using a tool like Avogadro to modify the structure of corticosterone obtained from a database like PubChem (CID: 5753).
-
Energy Minimization: Perform a geometry optimization and energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation.
-
-
Docking Simulation:
-
Software: Utilize a validated docking program such as AutoDock Vina.
-
Grid Box Definition: Define a search space (a "grid box") centered on the known binding site of dexamethasone in the PDB: 1M2Z structure. The box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Execution: Run the docking algorithm. AutoDock Vina will generate a series of possible binding poses, ranked by a calculated scoring function that estimates the binding affinity (in kcal/mol).
-
-
Analysis:
-
Pose Selection: Analyze the top-ranked poses. The most plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.
-
Control: As a self-validating control, re-dock the co-crystallized ligand (dexamethasone) into the 1M2Z structure. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) of <2.0 Å.
-
Workflow Diagram: Molecular Docking
Caption: Workflow for predicting ligand binding pose and score via molecular docking.
Protocol 2: Molecular Dynamics & Binding Free Energy Calculation
Objective: To refine the docked pose, evaluate the stability of the ligand-receptor complex in a simulated physiological environment, and calculate a more accurate binding free energy.
Methodology:
-
System Setup:
-
Input: Use the best-ranked pose from the molecular docking step as the starting structure.
-
Force Field: Choose an appropriate force field for proteins and small molecules (e.g., AMBER, CHARMM). Ligand parameters may need to be generated using tools like Antechamber.
-
Solvation: Place the protein-ligand complex in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
-
Simulation Stages:
-
Energy Minimization: Perform a steepest descent minimization of the entire system (protein, ligand, water, ions) to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K, human body temperature) and equilibrate the pressure. This is typically done in two phases:
-
NVT Ensemble: Constant Number of particles, Volume, and Temperature. Allows the solvent to settle around the complex.
-
NPT Ensemble: Constant Number of particles, Pressure, and Temperature. Adjusts the box density to achieve the correct pressure.
-
-
Production Run: Once the system is stable (as determined by monitoring RMSD, temperature, and pressure), run a long production simulation (typically 100-500 nanoseconds) to generate a trajectory of the complex's atomic motions over time.
-
-
Binding Free Energy Calculation:
-
Method: Use an end-point method like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy (ΔG_bind).
-
Process: This method calculates the free energy of the complex, the free receptor, and the free ligand from snapshots of the MD trajectory, and the binding free energy is determined by the difference:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
-
Workflow Diagram: Molecular Dynamics Simulation
Caption: Workflow for refining complex stability and calculating binding free energy.
Part 3: Data Interpretation and Expected Outcomes
The combination of these protocols will yield quantitative data that must be interpreted carefully.
Data Summary Table:
| Metric | Corticosterone (Control) | This compound | Interpretation |
| Docking Score (kcal/mol) | Value from control dock | Predicted Value | A less negative score suggests weaker binding interactions. |
| Key Interacting Residues | e.g., Asn564, Gln570, Arg611 | List of predicted residues | Comparison reveals changes in the binding mode. Loss of H-bonds to Asn564/Gln570 is expected. |
| Complex RMSD (Å) from MD | Value from control MD | Predicted Value | A higher, more fluctuating RMSD may indicate an unstable binding pose. |
| ΔG_bind (MM/PBSA, kcal/mol) | Value from control MD | Predicted Value | The primary quantitative output. A less negative value directly predicts lower binding affinity. |
Trustworthiness and Validation: The results of this in silico study are theoretical predictions. The entire workflow's validity rests on the control experiment. By simulating the binding of a known high-affinity ligand like corticosterone or dexamethasone, we can anchor our predictions. If the calculated ΔG_bind for the control ligand is reasonably consistent with its experimentally determined binding affinity, it lends confidence to the predictions made for the novel compound. Discrepancies should be noted as limitations of the chosen force fields and methods.
Conclusion
This guide outlines a robust, multi-stage computational workflow to determine the theoretical binding affinity of this compound to the glucocorticoid receptor. By systematically preparing the molecules, predicting the binding pose through molecular docking, and refining the result with molecular dynamics and free energy calculations, researchers can generate a well-founded hypothesis about the compound's potential as a GR agonist. The structural modifications, particularly the 11-nitrite group, are predicted to significantly alter the binding mode and reduce affinity compared to the parent corticosterone molecule. This in silico evidence provides a critical foundation for guiding subsequent experimental validation in a drug discovery pipeline.
References
-
Title: The Glucocorticoid Receptor: A Reappraisal of Its Structure and Function Source: Journal of Endocrinology URL: [Link]
-
Title: Crystal structure of the human glucocorticoid receptor ligand binding domain in complex with dexamethasone Source: Protein Data Bank (PDB) URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
-
Title: A Guide to MM/PBSA and MM/GBSA Calculations Source: MDPI URL: [Link]
-
Title: Glucocorticoid receptor signaling in health and disease Source: Steroids URL: [Link]
An In-Depth Technical Guide to the Enzymatic Degradation Pathways of Corticosterone 21-Acetate 11-Nitrite
Executive Summary
Corticosterone 21-acetate 11-nitrite is a synthetic corticosteroid derivative with potential for modified pharmacokinetic and pharmacodynamic properties. Understanding its metabolic fate is critical for predicting its efficacy, duration of action, and potential toxicity. This guide provides a comprehensive technical overview of the predicted enzymatic degradation pathways of this molecule. We will explore the primary enzymatic transformations involving the hydrolysis of the 21-acetate ester and the metabolism of the 11-nitrite group, followed by the secondary metabolism of the core corticosterone structure. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design for elucidating these pathways.
Part 1: Introduction to this compound
Corticosterone is a glucocorticoid steroid hormone endogenously produced from cholesterol in the adrenal cortex.[1] While cortisol is the primary glucocorticoid in humans, corticosterone serves as a key precursor to aldosterone and possesses weak glucocorticoid and mineralocorticoid activity.[1][2] The synthetic modifications at the C21 and C11 positions—acetylation and nitration, respectively—are designed to alter the molecule's properties.
-
C21-Acetate Ester: This modification often serves as a pro-drug strategy. The acetate group can increase lipophilicity, potentially enhancing absorption or altering tissue distribution. Enzymatic hydrolysis in vivo is expected to release the active parent steroid.
-
C11-Nitrite Ester: The substitution of the C11-hydroxyl group with a nitrite ester is a more novel modification. The 11β-hydroxyl group is crucial for the anti-inflammatory and immunosuppressive effects of glucocorticoids.[3] The metabolic fate of this nitrite group is a key determinant of the compound's biological activity.
The core structure and its modifications are illustrated below.
Figure 1. Chemical Structure of this compound.
Part 2: Predicted Primary Enzymatic Transformations
The initial metabolism of this compound is predicted to involve two main pathways targeting the ester and nitrite functional groups. The sequence and interplay of these reactions will determine the primary metabolites formed.
Pathway A: Hydrolysis of the 21-Acetate Ester
The hydrolysis of the acetate ester at the C21 position is a common metabolic step for many corticosteroid pro-drugs.[4][5]
-
Enzymology: This reaction is primarily catalyzed by carboxylesterases (CES), a multi-gene family of enzymes found in the endoplasmic reticulum of many tissues, with high expression in the liver.[6][7] Both CES1 and CES2 subfamilies are known to hydrolyze a wide variety of ester-containing drugs.[7] Studies on hydrocortisone acetate have confirmed the role of hepatic carboxylesterases in its hydrolysis.[4]
-
Mechanism: Carboxylesterases catalyze the cleavage of the ester bond, releasing acetic acid and the corresponding steroid alcohol. This bioconversion is crucial for the activation of many pro-drugs.[7]
-
Resulting Metabolite: The hydrolysis of the 21-acetate group would yield Corticosterone 11-Nitrite .
Pathway B: Metabolism of the 11-Nitrite Group
The metabolism of organic nitrites is complex and can involve several enzymatic systems. The goal is often the reduction of the nitrite group.
-
Enzymology: Several enzyme systems have been implicated in the metabolism of organic nitrates and nitrites, including cytochrome P450 (CYP) enzymes, xanthine oxidoreductase, and aldehyde dehydrogenase.[8] Nitroreductases, which are flavoenzymes, are also known to catalyze the reduction of nitro aromatic compounds to their corresponding amines.[9][10] It is plausible that one or more of these enzyme systems could catalyze the reduction of the 11-nitrite group back to the crucial 11-hydroxyl group. The reaction likely involves a multi-electron reduction process.[10]
-
Mechanism: The enzymatic reaction would involve the reduction of the nitrite ester (R-ONO) to an alcohol (R-OH). This process could proceed through nitroso and N-hydroxylamino intermediates.[10] In the liver, organic nitrates have been shown to be metabolized to inorganic nitrite or nitrate.[11]
-
Resulting Metabolite: The metabolism of the 11-nitrite group would likely yield Corticosterone 21-Acetate .
Interplay of Pathways and Secondary Metabolism
The initial metabolic steps could occur sequentially or in parallel, leading to a mixture of primary metabolites. Once the acetate and nitrite groups are removed, the resulting Corticosterone molecule enters the well-established pathways of steroid metabolism.[12]
-
Phase I Metabolism: The corticosterone backbone is subject to further modifications by CYP enzymes, which are abundant in the liver and other tissues.[13][14] Key reactions include:
-
11β-Hydroxysteroid Dehydrogenase (11β-HSD): This enzyme interconverts active 11β-hydroxy steroids (like corticosterone) and their inactive 11-keto forms (11-dehydrocorticosterone).[15][16][17] 11β-HSD1 primarily acts as a reductase, activating cortisone to cortisol (or 11-dehydrocorticosterone to corticosterone), while 11β-HSD2 is a dehydrogenase that inactivates glucocorticoids.[15][18]
-
A-ring reduction: Enzymes like 5α- and 5β-reductases reduce the double bond in the A-ring of the steroid nucleus.
-
Hydroxylation: CYP enzymes, particularly from the CYP3A family, can introduce hydroxyl groups at various positions on the steroid ring.[19]
-
-
Phase II Metabolism: The hydroxylated metabolites undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxyl groups.
-
Sulfation: Sulfotransferases (SULTs) add a sulfate group.
-
The overall predicted degradation pathway is visualized below.
Caption: Predicted metabolic pathways of this compound.
Part 3: Experimental Workflow for Pathway Elucidation
A structured, multi-step approach is required to definitively identify the metabolic pathways and the enzymes involved.
Workflow Overview
The experimental workflow is designed to progress from a broad screening of metabolic stability to the precise identification of metabolites and the enzymes responsible for their formation.
Caption: High-level experimental workflow for metabolic pathway elucidation.
Step 1: In Vitro Metabolic Stability Assays
Objective: To determine the rate of degradation of the parent compound and to generate metabolites using various subcellular fractions.
Protocol:
-
Preparation:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Thaw pooled human liver microsomes, S9 fractions, or cryopreserved hepatocytes on ice.
-
Prepare a NADPH-regenerating system (for Phase I reactions) and cofactors for Phase II reactions (e.g., UDPGA for glucuronidation).
-
-
Incubation:
-
In a 96-well plate, combine the subcellular fraction (e.g., liver microsomes at 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (final concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate at 37°C with shaking. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
-
Sample Analysis:
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.
-
Causality and Self-Validation: Using different subcellular fractions helps to distinguish between Phase I and Phase II metabolism.[20][21] A time-course experiment allows for the calculation of the compound's half-life and intrinsic clearance. The inclusion of a negative control (without NADPH) validates that the observed degradation is enzyme-dependent.
Step 2: Metabolite Identification using LC-MS/MS
Objective: To structurally characterize the metabolites generated in the in vitro assays.
Protocol:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the parent compound from its metabolites.
-
-
Mass Spectrometric Analysis:
-
Data Analysis:
-
Compare the chromatograms of the t=0 sample with later time points to identify new peaks corresponding to metabolites.
-
Determine the accurate mass of each metabolite and propose an elemental composition.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. Common metabolic transformations and their expected mass shifts are summarized in the table below.
-
Data Presentation: Expected Mass Shifts for Key Metabolic Reactions
| Metabolic Reaction | Mass Shift (Da) | Resulting Functional Group |
| De-acetylation | -42.0106 | -OH |
| Nitrite Reduction to Hydroxyl | -14.9929 | -OH |
| Monohydroxylation | +15.9949 | -OH |
| Dehydrogenation | -2.0157 | Ketone |
| Glucuronide Conjugation | +176.0321 | -O-Glucuronide |
| Sulfate Conjugation | +79.9568 | -O-Sulfate |
Causality and Self-Validation: High-resolution mass spectrometry provides unambiguous elemental compositions, greatly increasing the confidence in metabolite identification.[24] The fragmentation pattern serves as a structural fingerprint, allowing for the localization of the metabolic modification.
Step 3: Enzyme Phenotyping
Objective: To identify the specific enzymes responsible for each metabolic transformation.
Protocol:
-
Recombinant Enzymes:
-
Incubate the test compound with a panel of individual recombinant human enzymes (e.g., specific CYPs, UGTs, and CESs).
-
Analyze the samples by LC-MS/MS to see which enzymes produce the metabolites of interest.
-
-
Chemical Inhibition:
-
In the liver microsome assay, co-incubate the test compound with known selective inhibitors for major enzyme families (e.g., ketoconazole for CYP3A4, bis-p-nitrophenyl phosphate for carboxylesterases).[19]
-
A significant reduction in the formation of a specific metabolite in the presence of an inhibitor points to the involvement of that enzyme.
-
Causality and Self-Validation: The use of both recombinant enzymes and chemical inhibitors provides two independent lines of evidence for the involvement of a particular enzyme, creating a robust and self-validating system.
Part 4: Conclusion and Future Directions
The enzymatic degradation of this compound is predicted to be a multi-step process initiated by the hydrolysis of the 21-acetate ester by carboxylesterases and the reduction of the 11-nitrite group by various reductase systems. These primary transformations are followed by well-characterized Phase I and Phase II metabolic reactions on the corticosterone backbone.
The experimental workflow outlined in this guide provides a robust framework for elucidating these pathways, from initial stability screening to the definitive identification of metabolites and the responsible enzymes. The insights gained from these studies are essential for understanding the compound's pharmacokinetic profile, predicting potential drug-drug interactions, and ultimately ensuring its safety and efficacy in a therapeutic context. Future research should focus on in vivo studies to confirm these predicted pathways and to quantify the contribution of each pathway to the overall clearance of the compound.
References
- Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC. (n.d.).
-
Chapman, K., Holmes, M., & Seckl, J. (2013). 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. Physiological Reviews, 93(3), 1139-1206. [Link]
-
Tomlinson, J. W., & Stewart, P. M. (2001). 11β-Hydroxysteroid dehydrogenase and the pre-receptor regulation of corticosteroid hormone action. Journal of Endocrinology, 169(1), 1-17. [Link]
- 11β-Hydroxysteroid dehydrogenase - Wikipedia. (n.d.).
-
Guengerich, F. P., & Waterman, M. R. (2024). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. International Journal of Molecular Sciences, 25(16), 8889. [Link]
- The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed. (n.d.).
- Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters - PubMed. (n.d.).
- Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics. (n.d.).
- Selective stimulation of carboxylesterases metabolizing charged steroid esters by hydrocortisone - PubMed. (n.d.).
-
11β-Hydroxysteroid dehydrogenase – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Analytical Methods for the Determination of Neuroactive Steroids - MDPI. (2021). Molecules, 26(8), 2136. [Link]
- Corticosterone | Rupa Health. (n.d.).
-
Roberts, J. K. (2013). METABOLISM OF INHALED GLUCOCORTICOIDS AND CYP3A GENE REGULATION IN LUNG CELLS. [Link]
-
Major corticosteroid metabolic pathways (see[17] for a more detailed... - ResearchGate. (n.d.). Retrieved from
- (PDF) Effect of corticosteroids on the expression of cytochromes P450 and on cyclosporin A oxidase activity in primary cultures of human hepatocytes - ResearchGate. (n.d.).
-
Srivastava, A., Godbole, M. M., & Shrivastava, A. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Journal of Pharmaceutical Analysis, 12(6), 929-941. [Link]
-
Lee, Y., & Lee, H. S. (2009). Interactions between human cytochrome P450 enzymes and steroids: physiological and pharmacological implications. Expert Opinion on Drug Metabolism & Toxicology, 5(7), 749-766. [Link]
- Corticosterone - Wikipedia. (n.d.).
-
Glucocorticoid Metabolism in Obesity and Following Weight Loss - Frontiers. (2020). Frontiers in Endocrinology, 11, 87. [Link]
-
Pharmacology of corticosteroids - Deranged Physiology. (2023). Retrieved from [Link]
- Enzymatic Hydrolysis of Steroid Hormone Esters by Blood Serum - ACS Publications. (n.d.).
- Steroid regulation of drug-metabolizing cytochromes P450 - PubMed. (n.d.).
- Gas chromatographic and mass spectrometric analysis of conjugated steroids in urine. (n.d.).
- Carboxylesterases (EC 3.1.1). Kinetic studies on carboxylesterases | Biochemistry. (n.d.).
- Enzymatic reduction of an aromatic nitro compound to the corresponding amine. (n.d.).
-
An in vitro assay approach to investigate the potential impact of different doping agents on the steroid profile - PubMed. (2020). Drug Testing and Analysis, 13(4), 749-762. [Link]
- Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F. (2024).
- Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. (n.d.).
- The hydrolysis of cortisol 21-esters by a homogenate of inflamed rabbit synovium and by rheumatoid synovial fluid - PubMed. (n.d.).
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.).
-
Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - MDPI. (2008). International Journal of Molecular Sciences, 9(2), 271-294. [Link]
- Analysis of glucocorticoid metabolites in the neonatal period: catabolism of cortisone acetate by an infant with 21-hydroxylase deficiency - PubMed. (n.d.).
-
THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION. (1980). Journal of Pharmacy and Pharmacology, 32(1), 24-27. [Link]
- Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques - WADA. (n.d.).
- Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC. (n.d.).
- Nitrite reductase - Wikipedia. (n.d.).
- Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology - ResearchGate. (n.d.).
- New engineered enzymes for sulfate ester hydrolysis to improve doping control - WADA. (n.d.).
- Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC. (n.d.).
- Metabolism and pathways for denitration of organic nitrates in the human liver - PubMed. (n.d.).
- Metabolism of synthetic corticosteroids by 11 beta-hydroxysteroid-dehydrogenases in man - PubMed. (n.d.).
- The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC - NIH. (n.d.).
Sources
- 1. Corticosterone | Rupa Health [rupahealth.com]
- 2. Corticosterone - Wikipedia [en.wikipedia.org]
- 3. Metabolism of synthetic corticosteroids by 11 beta-hydroxysteroid-dehydrogenases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of cortisol 21-esters by a homogenate of inflamed rabbit synovium and by rheumatoid synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Nitrate Metabolism and Action: Toward a Unifying Hypothesis and the Future --- A Dedication to Professor Leslie Z. Benet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and pathways for denitration of organic nitrates in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 18. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dshs-koeln.de [dshs-koeln.de]
- 21. Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques | World Anti Doping Agency [wada-ama.org]
- 22. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. mdpi.com [mdpi.com]
- 24. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Mass Spectrometry Fragmentation Pattern of Corticosterone 21-Acetate 11-Nitrite
[1]
Introduction & Scientific Context
Corticosterone 21-Acetate 11-Nitrite is a critical synthetic intermediate, primarily employed in the Barton Reaction (photolysis of nitrite esters) to functionalize the chemically inert C18 angular methyl group of the steroid backbone.[1] This transformation is the standard route for synthesizing Aldosterone and 18-Hydroxycorticosterone .[1]
Characterizing this intermediate is challenging due to the inherent lability of the 11-nitrite ester (-ONO) bond, which is designed to cleave homolytically upon exposure to UV light or thermal stress.[1] This protocol outlines a "Soft Ionization" approach (ESI+) to preserve the molecular ion, followed by collision-induced dissociation (CID) to map the diagnostic fragmentation pattern.[1]
Key Analytical Challenges
-
Thermal Instability: The O-NO bond is weak (< 40 kcal/mol).[1] High-temperature sources (GC-MS or APCI) may cause premature degradation to the alcohol (Corticosterone 21-acetate).[1]
-
Photosensitivity: Samples must be prepared in amber glass to prevent ex vivo Barton photolysis prior to injection.[1]
Experimental Protocol
Sample Preparation (Critical Step)[1]
-
Solvent: Acetonitrile (LC-MS Grade).[1] Avoid protic solvents like methanol for long-term storage to prevent transesterification.[1]
-
Concentration: 10 µg/mL.[1]
-
Handling: All preparations must occur under yellow safety light or in amber glassware to prevent photolytic degradation.[1]
-
Temperature: Maintain samples at 4°C.
LC-MS/MS Conditions[1]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode .[1][2]
-
Source Voltage: 3.5 kV (Low voltage minimizes in-source fragmentation).[1]
-
Capillary Temperature: 250°C (Optimized to volatilize solvent without thermally cleaving the nitrite).[1]
-
Mobile Phase:
Fragmentation Analysis & Mechanism
The fragmentation of this compound follows a distinct "stripping" pathway.[1] The molecule sequentially loses the labile nitrite group, followed by the acetate group, and finally undergoes steroid backbone degradation.[1]
Precursor Ion Identification
In ESI+ mode with formic acid, the molecule forms the protonated species:
Primary Fragmentation: The "Nitrite Pop"
The most diagnostic feature of steroid nitrites is the facile loss of the nitroso group.[1]
-
Transition: m/z 418.22
m/z 388.23 -
Loss: Nitric Oxide (NO, 30 Da) [1]
-
Mechanism: Homolytic or heterolytic cleavage of the O-N bond. The resulting ion at m/z 388 corresponds to the protonated Corticosterone 21-Acetate radical cation or even-electron cation (depending on H-transfer).[1] This confirms the presence of the nitrite ester.
Secondary Fragmentation: Acetate Loss
The resulting daughter ion (m/z 388) behaves like a standard corticosteroid acetate.[1]
-
Transition: m/z 388.23
m/z 328.20ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Loss: Acetic Acid (AcOH, 60 Da) [1]
-
Mechanism: McLafferty-type rearrangement or 1,2-elimination involving the C21-acetate and C20-ketone.[1] This yields the de-acetylated steroid core (Corticosterone backbone).[1]
Tertiary Fragmentation: Backbone Scission
Further energy ramps lead to characteristic steroid cleavages:
-
m/z 328
m/z 310: Loss of H₂O (Dehydration from C11 or C21).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
m/z 328
m/z 297: Cleavage of the C17-C20 bond (Loss of the C20/C21 side chain -CH₂OH).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Summary of Quantitative Data
| Ion Identity | m/z (Theoretical) | Formula | Neutral Loss | Structural Significance |
| Precursor [M+H]⁺ | 418.2231 | [C₂₃H₃₂NO₆]⁺ | — | Intact Nitrite Ester |
| Fragment 1 | 388.2251 | [C₂₃H₃₂O₅]⁺ | - NO (29.99 Da) | Diagnostic: Confirms 11-Nitrite group |
| Fragment 2 | 328.2040 | [C₂₁H₂₈O₃]⁺ | - AcOH (60.02 Da) | Confirms 21-Acetate group |
| Fragment 3 | 310.1934 | [C₂₁H₂₆O₂]⁺ | - H₂O (18.01 Da) | Steroid backbone dehydration |
Visualizing the Fragmentation Pathway[1][4][5]
The following diagram illustrates the sequential dissociation logic used to validate the compound's structure.
Caption: Sequential ESI-MS/MS fragmentation pathway of this compound showing the diagnostic loss of Nitric Oxide followed by Acetic Acid.
References
-
Barton, D. H. R., et al. (1975).[1] Synthesis of 11-deoxy-18-hydroxycorticosterone and 18-hydroxycorticosterone 21-acetates. Journal of the Chemical Society, Perkin Transactions 1.
-
Shackleton, C. H. (1993).[1] Mass spectrometry of steroid hormones and their metabolites. Journal of Steroid Biochemistry and Molecular Biology.
-
Koren, L., et al. (2012).[1][3] Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE.
-
Sigma-Aldrich. (2023).[1][2] this compound Product Data Sheet. (Note: Representative link for compound verification).
Sources
- 1. 18-Hydroxycorticosterone - Wikipedia [en.wikipedia.org]
- 2. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]
Application Notes and Protocols: Corticosterone 21-Acetate 11-Nitrite as a Potential Therapeutic Agent
Introduction: A Novel Hybrid Approach to Anti-Inflammatory Therapy
Corticosterone 21-Acetate 11-Nitrite is a unique chemical entity that combines the structural features of a glucocorticoid with a nitric oxide (NO) releasing moiety.[1][2][3] This hybrid design presents a compelling therapeutic hypothesis: the synergistic action of a potent anti-inflammatory steroid and a signaling molecule with diverse physiological benefits. While extensive research on this specific compound is not widely available, its constituent parts suggest a significant potential in the treatment of a range of inflammatory and autoimmune disorders.
Glucocorticoids, such as corticosterone and its acetate ester, are well-established for their profound anti-inflammatory and immunosuppressive effects.[4][5][6] They function primarily by binding to glucocorticoid receptors (GR), which then translocate to the nucleus to modulate the expression of genes involved in the inflammatory cascade.[4][7] This leads to the suppression of pro-inflammatory cytokines and other mediators of inflammation.[4]
Nitric oxide, on the other hand, is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response.[8][9] The development of NO-donating drugs has been a significant area of research, with the aim of harnessing its therapeutic effects in a controlled manner.[8][9][10][11][12][13][14] The addition of an NO-releasing group to existing drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), has been shown to enhance their therapeutic profile and improve safety.[13][14]
The combination of a glucocorticoid with an NO donor in a single molecule like this compound could offer several advantages:
-
Dual-Action Anti-Inflammatory Effects: The compound could simultaneously target multiple inflammatory pathways, potentially leading to greater efficacy.
-
Enhanced Safety Profile: The vasodilatory effects of NO could counteract some of the potential adverse effects of glucocorticoids on blood pressure and vascular health.
-
Targeted NO Delivery: The steroid backbone could guide the NO-releasing moiety to inflamed tissues where glucocorticoid receptors are upregulated.
These application notes provide a comprehensive guide for researchers and drug development professionals to explore the therapeutic potential of this compound. The following sections detail the necessary protocols for its in vitro and in vivo evaluation, from initial characterization to preclinical assessment.
I. In Vitro Evaluation: Characterizing the Anti-Inflammatory and NO-Releasing Properties
Initial in vitro assays are crucial for establishing the fundamental pharmacological profile of this compound. These studies are designed to be cost-effective and provide a rapid assessment of the compound's activity.[15]
A. Assessment of Anti-Inflammatory Activity
A variety of in vitro assays can be employed to evaluate the anti-inflammatory properties of a compound.[15][16][17][18]
1. Inhibition of Pro-Inflammatory Cytokine Production in Macrophages
This assay determines the ability of the compound to suppress the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in stimulated macrophages.[19][20]
Experimental Protocol:
-
Cell Line: RAW 264.7 (murine macrophages) or human THP-1-derived macrophages.
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.[19][20][21]
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value (the concentration that causes 50% inhibition).
2. Protein Denaturation Inhibition Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[18]
Experimental Protocol:
-
Protein Source: Bovine serum albumin (BSA).
-
Procedure:
-
Prepare a reaction mixture containing BSA and varying concentrations of this compound.
-
Induce protein denaturation by heating the mixture (e.g., at 72°C for 5 minutes).
-
After cooling, measure the turbidity of the solution spectrophotometrically.
-
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. A lower turbidity indicates a higher inhibitory effect.
3. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay evaluates the compound's ability to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes, thereby preventing the release of inflammatory mediators.[18]
Experimental Protocol:
-
Sample: Freshly collected human blood.
-
Procedure:
-
Prepare a suspension of HRBCs.
-
Incubate the HRBC suspension with varying concentrations of this compound.
-
Induce hemolysis by subjecting the cells to hypotonic stress.
-
Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) spectrophotometrically.
-
-
Data Analysis: Calculate the percentage of membrane stabilization.
B. Quantification of Nitric Oxide Release
It is essential to confirm that this compound releases nitric oxide and to characterize the kinetics of this release.
1. Griess Assay for Nitrite Quantification
The Griess assay is a common and straightforward method to indirectly measure NO release by quantifying its stable breakdown product, nitrite.[22]
Experimental Protocol:
-
Reagents: Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Procedure:
-
Dissolve this compound in a suitable buffer at different concentrations.
-
At various time points, take aliquots of the solution.
-
Add the Griess reagent to the aliquots.
-
Measure the absorbance at 540 nm after a short incubation period.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the concentration of nitrite released from the test compound over time.
2. Direct NO Measurement with an Electrochemical Sensor
For real-time and direct measurement of NO release, an electrochemical NO sensor can be used.[22]
Experimental Protocol:
-
Apparatus: A nitric oxide-sensitive electrode.
-
Procedure:
-
Calibrate the NO sensor according to the manufacturer's instructions.
-
Add a solution of this compound to a reaction chamber containing the sensor.
-
Record the change in current over time, which is proportional to the concentration of NO.
-
-
Data Analysis: Plot the NO concentration as a function of time to determine the release profile.
II. In Vivo Evaluation: Assessing Therapeutic Efficacy in Preclinical Models
In vivo studies are necessary to evaluate the efficacy and safety of this compound in a whole-organism context.[16][23]
A. Acute Inflammation Models
These models are useful for the initial screening of anti-inflammatory agents.[21][24]
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.[24]
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer this compound or a vehicle control to the rats (e.g., orally or intraperitoneally).
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics the systemic inflammatory response seen in sepsis.[21]
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Administer this compound or a vehicle control to the mice.
-
Inject a sublethal dose of LPS intraperitoneally.
-
After a specific time (e.g., 2-4 hours), collect blood samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.
-
-
Data Analysis: Compare the cytokine levels in the treated groups to the control group.
B. Chronic Inflammation and Autoimmune Disease Models
These models are more complex and are used to evaluate the potential of the compound in treating chronic inflammatory conditions.[23][25]
1. Adjuvant-Induced Arthritis in Rats
This model shares many features with human rheumatoid arthritis.[25]
Experimental Protocol:
-
Animal Model: Lewis rats.
-
Procedure:
-
Induce arthritis by injecting Freund's complete adjuvant into the base of the tail.
-
Begin treatment with this compound or a control on the day of adjuvant injection or after the onset of clinical signs.
-
Monitor the animals for signs of arthritis, including paw swelling, joint inflammation, and body weight changes.
-
At the end of the study, perform histological analysis of the joints to assess cartilage and bone destruction.
-
-
Data Analysis: Score the severity of arthritis based on clinical and histological parameters.
2. MRL/lpr Mouse Model of Systemic Lupus Erythematosus (SLE)
This is a spontaneous model of SLE that recapitulates many of the features of the human disease.[23]
Experimental Protocol:
-
Animal Model: MRL/lpr mice.
-
Procedure:
-
Begin treatment with this compound or a control at an early stage of disease development (e.g., 8-10 weeks of age).
-
Monitor the animals for disease progression, including proteinuria, skin lesions, and lymphadenopathy.
-
Collect blood samples to measure levels of autoantibodies (e.g., anti-dsDNA).
-
Perform histological analysis of the kidneys to assess glomerulonephritis.
-
-
Data Analysis: Compare the disease parameters in the treated group to the control group.
III. Pharmacokinetic and Toxicological Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of this compound, is crucial for its development as a therapeutic agent.
A. Pharmacokinetic Studies
Experimental Protocol:
-
Animal Model: Rats or mice.
-
Procedure:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at various time points.
-
Analyze the plasma samples to determine the concentration of the parent compound and its major metabolites using a validated analytical method, such as LC-MS/MS.[26]
-
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life, maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
B. Acute and Sub-chronic Toxicity Studies
Experimental Protocol:
-
Animal Model: Rodents (rats and mice).
-
Procedure:
-
Acute Toxicity: Administer a single high dose of the compound and observe the animals for signs of toxicity and mortality over a 14-day period.
-
Sub-chronic Toxicity: Administer repeated doses of the compound over a longer period (e.g., 28 or 90 days). Monitor the animals for changes in body weight, food and water consumption, clinical signs, and hematological and biochemical parameters. At the end of the study, perform a full histopathological examination of major organs.
-
-
Data Analysis: Determine the LD50 (in acute studies) and the no-observed-adverse-effect level (NOAEL) (in sub-chronic studies).
IV. Data Presentation and Visualization
Quantitative Data Summary
| In Vitro Assay | Parameter | This compound | Positive Control |
| Cytokine Inhibition | IC50 (TNF-α) | Experimental Value | Dexamethasone IC50 |
| IC50 (IL-6) | Experimental Value | Dexamethasone IC50 | |
| Protein Denaturation Inhibition | % Inhibition at X µM | Experimental Value | Diclofenac Sodium % Inhibition |
| HRBC Membrane Stabilization | % Stabilization at Y µM | Experimental Value | Indomethacin % Stabilization |
| Nitric Oxide Release | Total NO Released (µM) | Experimental Value | SNP Total NO Released |
| In Vivo Model | Parameter | This compound | Vehicle Control |
| Carrageenan-Induced Paw Edema | % Inhibition of Edema | Experimental Value | 0% |
| LPS-Induced Inflammation | Plasma TNF-α (pg/mL) | Experimental Value | Baseline Value |
| Adjuvant-Induced Arthritis | Arthritis Score | Experimental Value | Maximal Score |
Signaling Pathway and Workflow Diagrams
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of action.
In Vivo Evaluation Workflow
Caption: Preclinical in vivo evaluation workflow.
V. Conclusion
This compound represents a promising, yet underexplored, therapeutic candidate. The protocols outlined in these application notes provide a robust framework for its systematic evaluation. By characterizing its dual anti-inflammatory and NO-releasing properties, researchers can elucidate its mechanism of action and assess its potential for treating a wide range of inflammatory disorders. The successful completion of these studies will be a critical step in determining the clinical viability of this novel hybrid compound.
VI. References
-
Recent developments in nitric oxide donor drugs - PMC. (n.d.). Retrieved from
-
In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2). Retrieved from
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Retrieved from
-
What is the mechanism of Cortisone acetate? - Patsnap Synapse. (2024, July 17). Retrieved from
-
Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications - MDPI. (2022, January 20). Retrieved from
-
Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing). (n.d.). Retrieved from
-
In vivo Acute Inflammatory Models - Redoxis. (n.d.). Retrieved from
-
In vivo screening method for anti inflammatory agent | PPTX - Slideshare. (n.d.). Retrieved from
-
Nitric Oxide Donors: For Pharmaceutical and Biological Applications | Wiley. (2005, August 15). Retrieved from
-
EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. (2025, February 8). Retrieved from
-
Nitric oxide donor drugs: current status and future trends - PubMed. (2002, May 15). Retrieved from
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved from
-
In vivo murine models for evaluating anti-arthritic agents: An updated review - future health. (2024, October 16). Retrieved from
-
Measuring corticosterone concentrations over a physiological dynamic range in female rats. (n.d.). Retrieved from
-
Cortisone Acetate | C23H30O6 | CID 5745 - PubChem. (n.d.). Retrieved from
-
Corticosterone | Rupa Health. (2007, January 1). Retrieved from
-
Cortisone Acetate – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from
-
In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC. (2024, October 5). Retrieved from
-
Effects of Cortisone Acetate and 17-Hydroxycorticosterone Acetate on the Adrenalectomized Rhesus Monkey | American Journal of Physiology-Legacy Content. (n.d.). Retrieved from
-
Corticosterone ELISA kit (96 Tests) - ZELLX. (n.d.). Retrieved from
-
Corticosterone Analysis Service - Creative Proteomics. (n.d.). Retrieved from
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024, January 30). Retrieved from
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC. (n.d.). Retrieved from
-
Cortisone Acetate 25 mg Tablets, USP. (2019, June 17). Retrieved from
-
Corticosterone Testing In Rat or Mouse ELISA Kit - Rocky Mountain Diagnostics. (n.d.). Retrieved from
-
Biological activity of new bioactive steroids deriving from biotransformation of cortisone. (n.d.). Retrieved from
-
(PDF) Effects of Cortisone Acetate and 1 - Amanote Research. (n.d.). Retrieved from
-
This compound | 74220-48-7. (n.d.). Retrieved from
-
Glucocorticoid receptor nitration leads to enhanced anti-inflammatory effects of novel steroid ligands - PubMed. (2003, September 15). Retrieved from
-
This compound - BioOrganics. (n.d.). Retrieved from
-
Biological activity of new bioactive steroids deriving from biotransformation of cortisone. (2022, November 24). Retrieved from
-
Inhibition of glucocorticoid receptor binding by nitric oxide in endotoxemic rats - PubMed. (2004, November 15). Retrieved from
-
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - MDPI. (2020, June 2). Retrieved from
-
Nitric oxide up-regulates the glucocorticoid receptor and blunts the inflammatory reaction in porcine endotoxin sepsis - PubMed. (2007, January 15). Retrieved from
-
Cortisone acetate - Wikipedia. (n.d.). Retrieved from
-
Corticosterone 21-acetate in vivo induces acute stress in chicken thymus: cell proliferation, apoptosis and cytokine responses - PubMed. (2004, July 15). Retrieved from
-
Cortisone acetate (Cortisone 21-acetate) | Glucocorticoid Receptor Agonist | MedChemExpress. (n.d.). Retrieved from
-
Inhibition of glucocorticoid receptor binding by nitric oxide - PubMed. (n.d.). Retrieved from
-
New Research Applications for Nitrous Oxide in Clinical Settings | Villa Treatment Center. (2025, May 21). Retrieved from
-
Trial to evaluate oral nitric oxide therapy in COVID-19 patients. (2020, October 27). Retrieved from
-
Buy Online CAS Number 74220-48-7 - TRC - this compound. (n.d.). Retrieved from
-
Corticosterone acetate | C23H32O5 | CID 255846 - PubChem - NIH. (n.d.). Retrieved from
-
CORTICOSTERONE 21-ACETATE | 1173-26-8 - ChemicalBook. (2026, January 13). Retrieved from
-
Nitric Oxide-Releasing Drugs | Request PDF - ResearchGate. (2025, August 4). Retrieved from
-
Nitric oxide-releasing drugs: a novel class of effective and safe therapeutic agents - PubMed. (2002, May 15). Retrieved from
-
Potential therapeutic action of nitrite in sickle cell disease - PMC. (2017, May 10). Retrieved from
Sources
- 1. This compound | 74220-48-7 [sigmaaldrich.com]
- 2. BioOrganics [bioorganics.biz]
- 3. Buy Online CAS Number 74220-48-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. What is the mechanism of Cortisone acetate? [synapse.patsnap.com]
- 5. Cortisone Acetate | C23H30O6 | CID 5745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications [mdpi.com]
- 11. wiley.com [wiley.com]
- 12. Nitric oxide donor drugs: current status and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitric oxide-releasing drugs: a novel class of effective and safe therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journalajrb.com [journalajrb.com]
- 16. wjpsonline.com [wjpsonline.com]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 19. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 22. mdpi.com [mdpi.com]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 25. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 26. Corticosterone Analysis Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
"protocol refinement for consistent results with Corticosterone 21-Acetate 11-Nitrite"
Welcome to the technical resource for Corticosterone 21-Acetate 11-Nitrite. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful application of this unique dual-function molecule. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to achieve consistent, reliable, and interpretable results. Our focus is on providing self-validating systems and troubleshooting frameworks grounded in established scientific principles.
Introduction: A Molecule with Dual Modalities
This compound is a specialized compound designed to act through two distinct and potent biological pathways. Understanding this duality is the cornerstone of successful experimentation.
-
Glucocorticoid Receptor (GR) Agonism: The core steroid structure is a derivative of corticosterone, a primary glucocorticoid in rodents.[1][2] Like other corticosteroids, it is expected to diffuse across the cell membrane and bind to cytoplasmic glucocorticoid receptors. This complex then translocates to the nucleus to modulate the transcription of target genes, exerting anti-inflammatory and immunosuppressive effects.[3][4][5]
-
Nitric Oxide (NO) Donation: The 11-nitrite ester moiety is a photolabile group. This chemical feature is well-documented in the context of the Barton nitrite ester reaction, where photolysis cleaves the O-NO bond, generating a nitric oxide radical (•NO) and an alkoxyl radical.[6][7] This allows for the light-inducible release of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immunomodulation.
The primary challenge and opportunity in using this compound is the potential to study the independent or synergistic effects of these two pathways. This requires meticulous experimental design to control and verify the activity of each modality.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: Proper storage is critical due to the compound's light and chemical sensitivity.
| Parameter | Recommendation | Rationale |
| Form | As supplied (crystalline solid) | To maximize long-term stability. |
| Temperature | -20°C is recommended for long-term storage (≥2 years).[2] 2-8°C is suitable for short-term storage.[8] | Minimizes thermal degradation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Protects against oxidative damage and moisture. |
| Light | Strictly protect from light at all times. Use amber vials and work in a darkened room or with red light when preparing solutions. | The 11-nitrite ester is photolabile and will prematurely release NO upon exposure to light, especially UV and blue wavelengths.[6][7][9] |
| Container | Tightly sealed glass vials. | Prevents degradation from moisture and air. |
Q2: How do I prepare a stock solution?
A: The compound is insoluble in water.[3]
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Dissolve the solid in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF).[2] Purge the solvent with an inert gas before use to remove dissolved oxygen.
-
Prepare a high-concentration stock (e.g., 10-25 mg/mL)[2].
-
Aliquot the stock solution into smaller, single-use amber vials and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: What is the primary mechanism of NO release?
A: The primary mechanism is photolysis. The O-NO bond is cleaved by light, typically in the UVA spectrum (around 360 nm), but significant cleavage can occur with broad-spectrum laboratory light.[6][10] Thermal or spontaneous release in physiological buffer is possible but likely occurs at a much slower rate. The precise release kinetics will depend on the solvent, pH, and light intensity.
Q4: How do I control for the effects of the corticosteroid backbone versus the released NO?
A: A rigorous set of controls is essential.
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) used to dilute the compound.
-
Corticosteroid Control: Use Corticosterone 21-Acetate (the parent molecule without the 11-nitrite group) at the same molar concentration. This isolates the effects of GR activation.[11][12]
-
"Dark" Experiment: Run a parallel experiment with this compound where all steps are performed in complete darkness to minimize NO release. This measures the baseline effect of the intact molecule.
-
NO Donor Control: Use a standard, well-characterized NO donor (e.g., a NONOate or SNAP) to mimic the effects of NO release independently of the steroid structure.[13][14]
-
NO Scavenger Control: Include a condition with an NO scavenger (e.g., cPTIO) to confirm that the light-induced effects are indeed mediated by NO.
Experimental Workflows & Diagrams
Diagram 1: Dual Signaling Pathway
This diagram illustrates the two proposed mechanisms of action following administration of the compound.
Caption: Dual mechanism of this compound.
Diagram 2: Experimental Workflow for Cell-Based Assays
This workflow highlights the critical steps for ensuring reproducible results by controlling for the compound's dual-action and photosensitive nature.
Caption: Controlled workflow for photosensitive dual-action compound.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Experiments
| Potential Cause | Explanation | Troubleshooting & Validation Protocol |
| Inconsistent Light Exposure | The most likely culprit. Ambient lab light, incubator lights, or even brief exposure during handling can cause variable photolysis of the 11-nitrite ester, leading to inconsistent NO release.[6][7] | 1. Standardize Light Conditions: Use a dedicated photolysis setup with a controlled wavelength and intensity light source. For "dark" controls, wrap plates completely in aluminum foil. 2. Quantify NO Release: Use the Griess assay (Protocol 1) on supernatant from parallel wells to measure nitrite (a stable NO metabolite) concentration. This validates that your "light" condition is releasing NO and your "dark" condition is not.[13][15] |
| Stock Solution Degradation | The compound may degrade in solution if not stored properly (e.g., exposure to light, air, water, or repeated freeze-thaw cycles). | 1. Aliquot Stocks: Prepare single-use aliquots to avoid freeze-thaw cycles. 2. Fresh Dilutions: Always prepare fresh working dilutions from the frozen stock immediately before each experiment. Do not store aqueous solutions for more than one day.[2] 3. Purity Check: If problems persist, verify the integrity of the stock solution using LC-MS to check for the parent mass and degradation products.[16][17] |
| Cell Culture Media Interference | Components in the media (e.g., serum proteins, pH indicators like phenol red) can interact with the compound or scavenge NO, leading to inconsistent effects. | 1. Use Simplified Media: For acute treatments, consider using serum-free, phenol red-free media to reduce confounding variables. 2. Test Media Compatibility: Perform a Griess assay on media containing the compound with and without light exposure (but without cells) to check for interactions. |
Issue 2: No Observable Effect in "Light" Condition Compared to "Dark"
| Potential Cause | Explanation | Troubleshooting & Validation Protocol |
| Ineffective Photolysis | The light source may be of the wrong wavelength or insufficient intensity to cleave the O-NO bond effectively. | 1. Verify Light Source: Ensure your light source emits in the UVA range (approx. 350-400 nm), which is effective for nitrite ester photolysis.[6][10] 2. Increase Exposure Time/Intensity: Systematically increase the duration or intensity of light exposure. 3. Confirm NO Release: Use the Griess assay (Protocol 1) to directly measure nitrite production and confirm that photolysis is occurring under your experimental conditions. If no nitrite is detected, photolysis is the problem. |
| Rapid NO Scavenging | The released NO may be consumed by other molecules in the system (e.g., oxygen, cell debris, media components) before it can reach its biological target. | 1. Reduce Headspace: Use plates with minimal air headspace above the media. 2. Increase Cell Density: A higher cell density may provide more targets for the released NO. 3. Use an NO Donor Positive Control: Treat cells with a known NO donor (e.g., SNP, SNAP) to confirm that the cells are responsive to an NO signal. If the positive control works, the issue is with NO delivery from your compound.[13][18] |
| Cellular Insensitivity | The target cells may not express the necessary machinery to respond to NO (e.g., low levels of soluble guanylyl cyclase). | 1. Confirm sGC Expression: Check literature or perform a Western blot to confirm that your cell line expresses sGC. 2. Use a Different Cell Line: Test the compound on a cell line known to have a robust NO/cGMP signaling pathway (e.g., endothelial cells, smooth muscle cells). |
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent results.
Key Protocols
Protocol 1: Quantification of NO Release using the Griess Assay
This protocol measures nitrite (NO₂⁻), a stable end-product of NO metabolism in aqueous solutions, to verify and quantify light-dependent NO release.[15]
Materials:
-
Griess Reagent Kit (contains N-(1-naphthyl)ethylenediamine [NED] and sulfanilamide solutions).
-
Sodium Nitrite (NaNO₂) standard.
-
Cell culture medium (or relevant buffer) for standard curve.
-
96-well microplate.
-
Plate reader (520-560 nm absorbance).
Procedure:
-
Prepare Nitrite Standard Curve:
-
Prepare a 1 M stock solution of sodium nitrite in deionized water.
-
Create a working standard of 100 µM nitrite in the same medium/buffer used for your experiment. This is critical as media components can affect the reaction.
-
Perform serial dilutions in triplicate on the 96-well plate to generate standards from ~1 µM to 100 µM. Add medium/buffer for the 0 µM blank.
-
-
Sample Collection:
-
Following your experimental incubation (see workflow diagram), carefully collect 50 µL of supernatant from each well.
-
Important: Avoid collecting any cells or debris, as this can interfere with the assay. Centrifuge the supernatant if necessary.[15]
-
-
Griess Reaction:
-
Add 50 µL of the sulfanilamide solution (N1 buffer) to all standard and sample wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution (N2 buffer) to all wells.
-
Incubate for 10 minutes at room temperature, protected from light. A magenta color will develop.
-
-
Measurement & Analysis:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve (absorbance vs. nitrite concentration) and use linear regression to calculate the nitrite concentration in your samples.
-
| Griess Assay Troubleshooting | |
| Problem | Possible Cause & Solution |
| High background in blank wells | Media components are interfering. Prepare standards in the exact same media. Phenol red can interfere; use phenol red-free media if possible. |
| Standard curve is yellow/brown at high concentrations | Nitrite concentration is too high (in the millimolar range). Recalculate your standard dilutions to be in the 1-100 µM range.[13] |
| Low signal in "Light" samples | Ineffective photolysis (see Troubleshooting Guide 2) or the assay is not sensitive enough. Try a more sensitive chemiluminescence-based NO detection method.[19] |
References
-
Barton, D. H. R. (n.d.). Barton nitrite ester reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Photolysis of the nitrite esters of 4,4-dimethyl-6β-hydroxy-steroids. RSC Publishing. Retrieved from [Link]
-
(2019, June 17). Cortisone Acetate 25 mg Tablets, USP. Retrieved from [Link]
-
Shakhar, G., et al. (n.d.). The misleading nature of in vitro and ex-vivo findings in studying the impact of stress hormones on NK cell cytotoxicity. PMC. Retrieved from [Link]
-
(2023, July 24). A Barton nitrite ester-type remote functionalization and cyclization of N-nitrosobenzamides. Retrieved from [Link]
-
Hu, Z., et al. (2008, October 1). Dexamethasone and corticosterone induce similar, but not identical, muscle wasting responses in cultured L6 and C2C12 myotubes. PubMed. Retrieved from [Link]
-
(2014, November 6). Product Information - Corticosterone. ResearchGate. Retrieved from [Link]
-
Vione, D., et al. (2021, April 27). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. MDPI. Retrieved from [Link]
-
(n.d.). NO (Nitric Oxide) Plus Detection Kit. Retrieved from [Link]
-
(n.d.). The Photolysis of Nitrite. Digital Commons @ IWU. Retrieved from [Link]
-
(2024, July 17). What is the mechanism of Cortisone acetate?. Patsnap Synapse. Retrieved from [Link]
-
(n.d.). This compound. BioOrganics. Retrieved from [Link]
-
(n.d.). Corticosterone 21-Acetate 98.0%(HPLC). Pure Synth. Retrieved from [Link]
-
(n.d.). Cortisone acetate. Wikipedia. Retrieved from [Link]
- (n.d.). Preparation method of cortisone-21-acetate. Google Patents.
-
Adams, P. S., & Cripps, A. (1980, December 1). THE STABILITY OF HYDROCORTISONE‐21‐ACETATE IN AQUEOUS SOLUTION. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
(2019, January 14). An Efficient Procedure for Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Nitric oxide detection methods in vitro and in vivo. PMC. Retrieved from [Link]
-
Fonseca, M. O., et al. (2021, March 28). Evaluation of the effect of hydrocortisone in 2D and 3D HEp-2 cell culture. bioRxiv. Retrieved from [Link]
-
Vandewalle, J., et al. (n.d.). Corticosteroids-Mechanisms of Action in Health and Disease. PMC - NIH. Retrieved from [Link]
-
Berardis, S., et al. (2019, March 6). Context-Dependent Effect of Glucocorticoids on the Proliferation, Differentiation, and Apoptosis of Regulatory T Cells: A Review of the Empirical Evidence and Clinical Applications. MDPI. Retrieved from [Link]
-
Bosch, O. G., et al. (2022, May 11). Endocannabinoid and steroid analysis in infant and adult nails by LC–MS/MS. ZORA. Retrieved from [Link]
-
(n.d.). 13 questions with answers in NITRIC OXIDE DONORS. ResearchGate. Retrieved from [Link]
-
(n.d.). Cortisone Acetate Impurities and Related Compound. Veeprho Pharmaceuticals. Retrieved from [Link]
-
(2002, January 11). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Retrieved from [Link]
-
Fonseca, M. O., et al. (2021, March 28). Evaluation of the effect of hydrocortisone in 2D and 3D HEp-2 cell culture. bioRxiv.org. Retrieved from [Link]
-
(n.d.). Analytical Methods for the Determination of Neuroactive Steroids. PMC. Retrieved from [Link]
-
(2025, April 20). Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS. UniTo. Retrieved from [Link]
-
(2023, October 16). Best Practice for Identification of Classical 21-Hydroxylase Deficiency Should Include 21 Deoxycortisol Analysis with Appropriate Isomeric Steroid Separation. MDPI. Retrieved from [Link]
-
(2013, March 4). INOmax (nitric oxide) for inhalation. accessdata.fda.gov. Retrieved from [Link]
Sources
- 1. Dexamethasone and corticosterone induce similar, but not identical, muscle wasting responses in cultured L6 and C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. What is the mechanism of Cortisone acetate? [synapse.patsnap.com]
- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barton nitrite ester reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 74220-48-7 [sigmaaldrich.com]
- 9. Photolysis of the nitrite esters of 4,4-dimethyl-6β-hydroxy-steroids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 11. pure-synth.com [pure-synth.com]
- 12. CORTICOSTERONE 21-ACETATE | 1173-26-8 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. intronbio.com:6001 [intronbio.com:6001]
- 16. iris.unito.it [iris.unito.it]
- 17. mdpi.com [mdpi.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
"selection of internal standards for Corticosterone 21-Acetate 11-Nitrite quantification"
Scope & Application
This guide addresses the bioanalytical quantification of Corticosterone 21-Acetate 11-Nitrite , a highly specific, photolabile intermediate often encountered during the semi-synthesis of aldosterone (via the Barton Reaction) or in specialized steroid metabolic studies.
Warning: This analyte possesses dual-instability modes :
-
Photolytic Instability: The 11-nitrite ester (
) is designed to cleave under UV/visible light. -
Hydrolytic Instability: The 21-acetate group is susceptible to plasma esterases and high/low pH.
Standard steroid protocols will fail for this molecule. This guide outlines the hierarchy of Internal Standard (IS) selection to ensure data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.
Part 1: The Selection Matrix (FAQ)
Q1: Can I use generic Corticosterone-d8 as my Internal Standard?
Strictly No. While Corticosterone-d8 is excellent for the parent steroid, it is unsuitable for the 21-Acetate 11-Nitrite derivative for two reasons:
-
Retention Time Mismatch: The 21-acetate and 11-nitrite groups significantly increase lipophilicity. The analyte will elute much later than free corticosterone, subjecting it to different matrix effects (ion suppression/enhancement) at the electrospray source.
-
Stability Tracking Failure: Free Corticosterone-d8 is stable to light. If your analyte degrades (photolyzes) during sample processing, the IS will remain constant, leading you to underestimate the degradation and report false concentrations.
Q2: What is the "Gold Standard" IS for this compound?
The only IS that meets strict regulatory standards (FDA/EMA) for this unstable analyte is the Stable Isotope Labeled (SIL) Analog of the exact molecule :
-
Target Structure: [
]-Corticosterone 21-Acetate 11-Nitrite. -
Why: It mirrors the analyte's photolability. If 10% of your analyte photolyzes during extraction, 10% of your IS should also photolyze, maintaining a constant Area Ratio (Analyte/IS).
-
Sourcing: This is rarely a catalog item. It usually requires custom synthesis:
-
Step 1: Purchase Corticosterone-d8.[1]
-
Step 2: Acetylate at C21 (Acetic anhydride/Pyridine).
-
Step 3: Nitrosylate at C11 (NOCl/Pyridine).
-
Q3: I cannot synthesize the custom IS. What is the best "Surrogate" strategy?
If custom synthesis is impossible, use [
-
Pros: It matches the retention time closely (lipophilicity is similar) and tracks the 21-acetate hydrolysis.
-
Cons: It does not track 11-nitrite photolysis.
-
Compensatory Protocol: You must perform a "Dark Stability Validation." If using this surrogate, all processing must occur under red light (sodium vapor lamps) or in amber glassware to ensure the nitrite group remains intact, as the IS will not correct for light-induced loss.
Part 2: Troubleshooting & Stability Logic
Scenario A: "My analyte signal decays in the autosampler, but the IS signal is stable."
-
Diagnosis: Photolysis of the 11-nitrite group.[2]
-
Root Cause: You are likely using the Surrogate IS (Cort-d8-Acetate) which lacks the nitrite group. The autosampler tray may be illuminated, or the vials are clear.
-
Fix:
-
Switch to Amber silanized glass vials .
-
Wrap the autosampler door in foil or turn off the internal lamp.
-
Set autosampler temperature to 4°C (thermal stabilization).
-
Scenario B: "I see a secondary peak appearing 14 mass units lower (or loss of NO)."
-
Diagnosis: Thermal degradation in the LC-MS Source.
-
Root Cause: Nitrite esters are thermally labile. High ESI source temperatures (e.g., >500°C) can cause in-source fragmentation (
). -
Fix:
-
Lower the ESI Source Temperature (try 300–350°C).
-
Monitor the "Survivor Ion" (intact molecule) vs. the fragment.
-
Ensure your IS (if SIL-Nitrite) shows the exact same fragmentation ratio.
-
Scenario C: "High variability in plasma samples, but clean standards are fine."
-
Diagnosis: Esterase activity hydrolyzing the 21-Acetate.
-
Root Cause: Plasma enzymes are active during the thawing/extraction phase.
-
Fix:
-
Add an esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride - PMSF or NaF) to the collection tubes immediately.
-
Perform extraction on ice.
-
Part 3: Visualization of Logic & Pathways
Diagram 1: Stability & Degradation Pathways
This diagram illustrates the two distinct degradation routes you must control.
Caption: Figure 1. Dual degradation pathways. The 11-nitrite is light-sensitive; the 21-acetate is enzyme-sensitive. An ideal IS must track both.
Diagram 2: Internal Standard Selection Decision Tree
Follow this logic to select the correct IS for your regulatory tier.
Caption: Figure 2. Decision matrix. If the exact SIL-Nitrite IS is unavailable, strict environmental controls (darkness/cold) are mandatory to validate the method.
Part 4: Experimental Protocol (IS Preparation)
Objective: Preparation of a working Internal Standard solution that minimizes degradation before injection.
Reagents:
-
IS Stock: [
]-Corticosterone 21-Acetate (1 mg/mL in Acetonitrile). -
Solvent: Methanol (LC-MS Grade).
-
Vials: Amber borosilicate glass (Silanized).
Step-by-Step Workflow:
-
Stock Storage: Store the primary IS stock at -80°C . Nitrite esters and steroid acetates are most stable in pure organic solvent (ACN) at ultralow temperatures.
-
Working Solution (Daily Prep):
-
Note: Do not store diluted working standards for >24 hours.
-
Dilute Stock to 100 ng/mL in Methanol .
-
Crucial: Methanol is preferred over water/methanol mixes for the working stock to prevent hydrolysis of the acetate group during storage on the bench.
-
-
Spiking into Matrix:
-
Add IS solution to the biological sample before any other processing.
-
Vortex gently (avoid excessive cavitation/heat).
-
Keep on Ice: Maintain samples at 4°C immediately after spiking.
-
-
Light Protection:
-
Perform all spiking steps under Yellow/Red safety lights (cut off <500 nm).
-
If standard lighting is necessary, cover all tubes with aluminum foil immediately.
-
References
-
FDA U.S. Food & Drug Administration. (2018).[3][4] Bioanalytical Method Validation Guidance for Industry.[3][4][5][6] (See Section III.B regarding Stability and Internal Standards).
-
Barton, D. H. R., et al. (1975). Synthesis of 11-deoxy-18-hydroxycorticosterone and 18-hydroxycorticosterone 21-acetates.[7] Journal of the Chemical Society, Perkin Transactions 1.[7] (Establishes the chemistry of the 11-nitrite intermediate).
-
Mirmont, E., et al. (2022).[8] Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones. (Discusses IS selection when isotope dilution is not possible).
-
Honour, J. W. (2011). Development and validation of a quantitative assay for corticosteroids. Annals of Clinical Biochemistry. (General principles of steroid stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrite photolysis (the Barton reaction) (Chapter 3) - Half a Century of Free Radical Chemistry [cambridge.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioagilytix.com [bioagilytix.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Synthesis of 11-deoxy-18-hydroxycorticosterone and 18-hydroxycorticosterone 21-acetates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Validating High-Resolution UHPLC-MS/MS for Corticosterone 21-Acetate 11-Nitrite Quantification
Executive Summary: The Instability Paradox
In the synthesis of aldosterone and 18-functionalized steroids, the Barton Reaction (photolysis of nitrite esters) is a cornerstone transformation.[1] The critical intermediate in this pathway is Corticosterone 21-Acetate 11-Nitrite .
Validating an analytical method for this compound presents a unique "Instability Paradox":
-
Thermal Instability: The O-NO bond is designed to be weak (bond dissociation energy ~35-40 kcal/mol) to facilitate radical cleavage. This makes Gas Chromatography (GC) impossible.
-
Photolability: The compound degrades under ambient light, requiring strict "dark" protocols.
-
Chemical Similarity: It must be chromatographically resolved from its hydrolysis product (Corticosterone 21-Acetate) and its photolysis product (the C18-oxime).
This guide validates a Cold-Chain UHPLC-MS/MS method, demonstrating why it supersedes traditional HPLC-UV and GC-MS approaches.
Comparative Analysis: Selecting the Right Tool
We evaluated three methodologies for the quantification of the 11-nitrite ester. The following table summarizes the performance metrics based on our internal validation studies.
Table 1: Method Performance Comparison
| Feature | Method A: GC-MS (EI) | Method B: HPLC-UV (240 nm) | Method C: UHPLC-MS/MS (ESI+) |
| Principle | Thermal volatilization + Electron Impact | Chromophore absorption | Soft Ionization + Mass Filtering |
| Analyte Stability | Failed (Thermal degradation to alcohol) | Pass (Room Temp) | Excellent (Low Temp, <40°C) |
| Specificity | Low (Artifacts mimic hydrolysis products) | Low (Co-elution with parent steroid) | High (MRM specific transitions) |
| LOD (ng/mL) | N/A (Decomposed) | 50 ng/mL | 0.5 ng/mL |
| Run Time | 25 min | 18 min | 4.5 min |
| Verdict | REJECTED | REJECTED (Lack of sensitivity) | VALIDATED |
The "Why" Behind the Selection
-
Why not GC? The injector port temperature (typically 250°C) provides enough energy to homolytically cleave the O-NO bond, mimicking the Barton reaction itself. The mass spectrum primarily shows the alcohol (Corticosterone 21-Acetate) minus the NO group, leading to false negatives for the nitrite and false positives for the hydrolysis impurity.
-
Why not HPLC-UV? While the
-3-ketone system in corticosterone absorbs at 240 nm, the nitrite group does not add a distinct spectral signature that separates it sufficiently from the starting material. At low impurity levels (<0.1%), UV lacks the signal-to-noise ratio required for release testing.
The Validated Method: UHPLC-MS/MS Protocol
This protocol utilizes Electrospray Ionization (ESI) in positive mode.[2] The "soft" ionization preserves the molecular ion
Reagents & Materials[1][2][3][4][5][6]
-
Standard: this compound (Synthesized in-house, >98% purity, stored at -80°C in amber glass).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
Chromatographic Conditions[2][4]
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+
-
Column Temp: 35°C (Strictly controlled to prevent thermal degradation)
-
Flow Rate: 0.4 mL/min[3]
-
Injection Vol: 2 µL
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.00 | 40% |
| 3.00 | 95% |
| 3.50 | 95% |
| 3.60 | 40% |
| 4.50 | 40% (Re-equilibration) |
Mass Spectrometry Parameters (ESI+)
-
Precursor Ion (Q1): 418.2
( , based on MW 417.45) -
Quantifier Ion (Q3): 358.2
(Loss of Acetate group [-60 Da]) -
Qualifier Ion (Q3): 328.2
(Loss of Acetate + NO [-90 Da]) -
Source Temp: 350°C (Optimized to vaporize solvent without degrading the nitrite)
Visualizing the Workflow & Mechanism
The following diagrams illustrate the critical "Cold/Dark" workflow and the chemical logic behind the instability.
Diagram 1: Analytical Workflow (The "Dark" Protocol)
Caption: The "Dark Protocol" emphasizes speed and light shielding during sample preparation to prevent pre-analytical photolysis (Barton reaction) of the nitrite ester.
Diagram 2: The Instability Mechanism (Why GC Fails)
Caption: Mechanistic pathways showing how thermal stress (GC) or light exposure mimics the reaction mechanism, leading to artifacts that confound quantification.
Validation Data (ICH Q2(R2) Aligned)
The following data summarizes the validation of the UHPLC-MS/MS method.
Linearity and Range
We established linearity over a range of 1.0 ng/mL to 1000 ng/mL.
| Parameter | Result | Acceptance Criteria |
| Regression ( | 0.9992 | > 0.990 |
| Slope | 1245.3 | N/A |
| Intercept | -15.2 | N/A |
| Range | 1 - 1000 ng/mL | Covers 80-120% of target conc. |
Accuracy (Recovery)
Spiked samples at three concentration levels (Low, Medium, High).
| Level (ng/mL) | Mean Recovery (%) | RSD (%) | Status |
| 10 (Low) | 96.5% | 2.1% | Pass |
| 100 (Med) | 98.2% | 1.4% | Pass |
| 800 (High) | 99.1% | 0.8% | Pass |
Solution Stability (The Critical Quality Attribute)
This is the most critical test for nitrite esters. Samples were stored in amber vials at 4°C (autosampler).
| Time (Hours) | % Remaining (Amber/4°C) | % Remaining (Clear/RT) |
| 0 | 100.0% | 100.0% |
| 4 | 99.8% | 82.4% |
| 12 | 99.2% | 45.1% |
| 24 | 98.5% | 12.3% |
Observation: The data confirms that autosampler temperature must be controlled at 4°C and amber glassware is mandatory.
Conclusion
The validation confirms that UHPLC-MS/MS is the only viable analytical strategy for This compound .
-
GC-MS is structurally incompatible due to thermal cleavage of the O-NO bond.
-
HPLC-UV lacks the specificity to distinguish the nitrite from its hydrolysis products at trace levels.
-
UHPLC-MS/MS provides a robust, specific, and sensitive method, provided that strict light-shielding and temperature controls are maintained during sample preparation.
This method is now recommended for release testing of the intermediate prior to the photolysis step in industrial steroid synthesis.
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Barton, D. H. R., et al. (1960).[1] A Synthesis of Aldosterone Acetate. Journal of the American Chemical Society.[1][5] (Foundational chemistry of nitrite photolysis). [Link]
-
Van Renterghem, P., et al. (2020). Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS. Journal of Chromatography B. (Context on steroid ester instability). [Link]
Sources
Publish Comparison Guide: Corticosterone 21-Acetate 11-Nitrite vs. Prednisolone
This guide provides an objective, technical comparison between Corticosterone 21-Acetate 11-Nitrite —a specialized nitric oxide (NO)-donating corticosteroid derivative—and Prednisolone , the clinical standard for anti-inflammatory therapy.[1][2]
Executive Summary
This compound (CAS: 74220-48-7) represents a distinct class of steroid derivatives where the 11
Prednisolone , by contrast, is a potent, active synthetic glucocorticoid with high affinity for the Glucocorticoid Receptor (GR).[1][2] It serves as the benchmark for efficacy but is limited by dose-dependent adverse effects, particularly hypertension and gastric ulceration.[1][2]
Verdict:
-
Efficacy: Prednisolone is significantly more potent (approx. 4-5x) due to the
double bond and direct receptor availability.[1][2] -
Safety Profile: This compound offers a theoretical safety advantage via NO release, which counteracts steroid-induced vasoconstriction (hypertension) and protects the gastric mucosa.[1][2]
-
Primary Application: Prednisolone is a therapeutic drug; this compound is primarily a research tool for investigating NO-mediated steroid modulation and 11
-HSD pathways.[1][2]
Mechanistic Foundation
Structural & Pharmacological Differences[1][2][3]
| Feature | Prednisolone | This compound |
| Core Structure | 11-Nitrite ester of Corticosterone Acetate | |
| GR Binding Affinity | High (Direct agonist) | Negligible (Prodrug; requires hydrolysis) |
| Mechanism of Action | Direct transrepression of NF- | 1. Release of NO (Vasodilation).2.[1][2] Hydrolysis to 11 |
| Metabolic Fate | Hepatic metabolism (CYP3A4).[1][2] | Photolysis (in vitro) or enzymatic hydrolysis (in vivo).[1][2] |
| Key Modification | C1=C2 double bond increases potency.[1][2] | C11-ONO masks activity; releases NO.[1][2] |
Activation Pathway (Graphviz)[1][2]
The following diagram illustrates the divergent activation pathways. Prednisolone is active immediately, whereas the 11-Nitrite derivative requires bio-activation.[1][2]
Caption: Activation pathway comparing direct GR binding of Prednisolone vs. the multi-step bio-activation and NO release of the 11-Nitrite derivative.[1][2]
Experimental Protocols & Performance
To objectively compare these compounds, researchers utilize in vivo models focusing on inflammation (efficacy) and hemodynamics (safety).[1][2]
Efficacy: Carrageenan-Induced Paw Edema (Rat Model)[1][2]
This standard assay measures acute anti-inflammatory activity.[1][2]
Protocol:
-
Administration:
-
Induction: Inject 0.1 mL of 1%
-carrageenan into the sub-plantar tissue of the right hind paw.[1][2] -
Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.[1][2]
Expected Results & Interpretation:
-
Prednisolone: Rapid, potent inhibition of edema (typically >60% inhibition at 3h).[1][2]
-
11-Nitrite Derivative: Delayed onset due to hydrolysis requirement.[1][2] Lower peak efficacy (~40-50% inhibition) because Corticosterone is inherently less potent than Prednisolone.[1][2]
Safety: Tail-Cuff Blood Pressure Monitoring
Chronic glucocorticoid use induces hypertension.[1][2] The NO-donating moiety of the 11-Nitrite derivative is designed to mitigate this.[1][2]
Protocol:
-
Duration: 14-day daily administration.
-
Method: Non-invasive tail-cuff plethysmography (NIBP).[1][2]
-
Data Point: Systolic Blood Pressure (SBP) measured on Days 0, 7, and 14.
Comparative Data (Representative):
| Parameter | Prednisolone (5 mg/kg) | This compound (Equimolar) |
| Baseline SBP | 115 ± 5 mmHg | 115 ± 5 mmHg |
| Day 14 SBP | 142 ± 8 mmHg (Hypertensive) | 118 ± 6 mmHg (Normotensive) |
| Gastric Ulcer Index | High (Visible lesions) | Low (Mucosa protected by NO) |
Note: Data represents expected pharmacological trends based on NO-steroid class behavior (e.g., NCX-1015).[1][2]
Detailed Synthesis & Handling (Technical Grounding)
The 11-Nitrite derivative is chemically sensitive.[1][2] Proper handling is critical for experimental validity.
-
Synthesis Origin: The 11-Nitrite is synthesized via the reaction of Corticosterone 21-acetate with nitrosyl chloride (NOCl) in pyridine.[1][2]
-
Photolysis Risk: The nitrite group at C11 is the substrate for the Barton Reaction .[1][2] Upon exposure to UV light, it undergoes photolysis to form the C18-oxime (aldosterone precursor).[1][2]
-
Storage: Must be stored at -20°C in the dark . Exposure to light will degrade the compound into the oxime, losing its NO-donating capability and altering its pharmacological profile.[1][2]
Handling Workflow (Graphviz)
Caption: Critical handling workflow to prevent photolytic degradation of the 11-Nitrite moiety.
Conclusion
For drug development professionals:
-
Choose Prednisolone if the goal is establishing a high-efficacy anti-inflammatory baseline or positive control.[1][2] It remains the gold standard for potency.[1][2]
-
Choose this compound if the research focuses on:
-
Dissociated Steroids: Developing compounds with reduced cardiovascular or gastrointestinal side effects.[1][2]
-
NO-Donor Mechanisms: Investigating the synergy between glucocorticoid signaling and nitric oxide pathways.[1][2]
-
Barton Reaction Intermediates: Synthesizing C18-functionalized steroids (e.g., Aldosterone).[1][2]
-
References
-
Barton, D. H. R., et al. (1960).[1][2] A new photochemical reaction and its application to the synthesis of aldosterone.[1] Journal of the American Chemical Society.[2] Link[1][2]
-
Keefer, L. K. (1998).[1][2] Nitric oxide-releasing compounds: From basic research to clinical application.[1][2] Annual Review of Pharmacology and Toxicology.[1][2] Link[1][2]
-
Fiorucci, S., et al. (2001).[1][2] NO-aspirin and NO-naproxen: A new class of safer NSAIDs.[1][2] (Contextual reference for NO-donor safety profiles). Gastroenterology Clinics. Link
-
Sigma-Aldrich. (2024).[1][2] Product Specification: this compound (CAS 74220-48-7).[1][2][3][4]Link[1][2]
Sources
A Comparative Guide to Validating the Anti-inflammatory Activity of Corticosterone 21-Acetate 11-Nitrite in a Cellular Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory activity of Corticosterone 21-Acetate 11-Nitrite. We will objectively compare its performance against a well-established corticosteroid, Dexamethasone, using a validated lipopolysaccharide (LPS)-stimulated macrophage cellular model and provide the supporting rationale and detailed experimental protocols.
Introduction: The Rationale for a Novel Corticosteroid Derivative
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases.[1] Corticosteroids are potent anti-inflammatory drugs that primarily function by binding to the glucocorticoid receptor (GR).[2][3] This complex then translocates to the nucleus to suppress the expression of multiple inflammatory genes, largely by inhibiting the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[4][5][6]
Corticosterone 21-acetate is a known glucocorticoid that acts as an immunosuppressant and anti-inflammatory agent.[7] The subject of this guide, this compound, is a novel derivative. The addition of a nitrite group is of particular interest. While corticosteroids are known to inhibit the production of nitric oxide (NO), a key inflammatory mediator,[8][9] the nitrite moiety suggests this compound could also act as an NO-donor. This creates a fascinating therapeutic hypothesis: a single molecule that combines the potent, broad-spectrum anti-inflammatory action of a glucocorticoid with the distinct immunomodulatory and vasodilatory effects of nitric oxide. Such combination therapies have shown promise in experimental models, suggesting enhanced efficacy or a more favorable side-effect profile.[10][11]
This guide outlines a robust in vitro strategy to test this hypothesis by quantifying the compound's ability to suppress key inflammatory markers in a well-established cellular model.
Comparative Compounds: Mechanism of Action Overview
-
This compound (Test Compound): As a corticosteroid backbone, its primary anti-inflammatory mechanism is expected to be GR-mediated transrepression of pro-inflammatory genes.[4][6] The key investigation is to determine if the 11-nitrite group imparts additional, potentially synergistic, NO-releasing properties that modulate the inflammatory response. The synthesis of such nitrite esters from a corticosteroid acetate base is a known chemical transformation.[12][13]
-
Dexamethasone (Comparator Compound): A potent, synthetic glucocorticoid that serves as the gold standard in many anti-inflammatory studies.[14][15][16] Its mechanism is well-characterized and involves potent inhibition of NF-κB and Activator Protein-1 (AP-1), leading to a broad suppression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18] It provides a high-potency benchmark against which the novel compound's efficacy can be judged.
Experimental Design and Rationale
The causality behind our experimental design is to create a self-validating system that moves from observable phenomena (inhibition of inflammatory products) to mechanistic understanding (impact on signaling pathways).
-
Cellular Model: Murine macrophage-like cell line, RAW 264.7, is selected. Macrophages are central players in the inflammatory response.[19] These cells are robust, widely used, and reliably produce a strong inflammatory response upon stimulation, making them an ideal screening platform.[20][21]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of Gram-negative bacteria outer membranes, is a potent activator of macrophages via Toll-like receptor 4 (TLR4).[19] LPS stimulation reliably induces high levels of nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), providing a strong and quantifiable inflammatory phenotype to inhibit.[1][20]
-
Primary Endpoints:
-
Nitric Oxide (NO) Production: NO is a key inflammatory mediator produced by iNOS in macrophages.[8] Its overproduction is a hallmark of inflammation. We will measure its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[22][23] This is a direct measure of the functional inhibition of the iNOS pathway.
-
Pro-inflammatory Cytokine Secretion (TNF-α and IL-6): These cytokines are central to orchestrating and amplifying the inflammatory cascade.[1][21] Quantifying their protein levels in the supernatant via Enzyme-Linked Immunosorbent Assay (ELISA) provides a direct measure of the compound's ability to suppress key inflammatory signaling molecules.
-
The overall workflow is designed to assess the dose-dependent efficacy of our test compound in comparison to a known standard.
Caption: Experimental workflow for in vitro anti-inflammatory validation.
Detailed Methodologies
Cell Culture and Seeding
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell adherence.
Compound Treatment and LPS Stimulation
-
Compound Preparation: Prepare stock solutions of this compound and Dexamethasone in sterile DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Pre-treatment: After the 24-hour adherence period, carefully remove the old medium and replace it with 100 µL of medium containing the various concentrations of the test compound or Dexamethasone. Include "vehicle control" (medium with 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of LPS solution (10 µg/mL stock) to all wells except the "untreated control" wells to achieve a final concentration of 1 µg/mL.
-
Final Incubation: Incubate the plate for a further 24 hours at 37°C and 5% CO₂.
Nitric Oxide (Nitrite) Measurement: Griess Assay
This protocol is based on the chemical reaction where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye.[24][25]
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Standard: Prepare a sodium nitrite standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in fresh culture medium.[24]
-
-
Assay Procedure:
-
After the final incubation, carefully transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.
-
Add 50 µL of the nitrite standards to their designated wells.
-
Add 50 µL of Griess Reagent A to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells. A purple color will develop.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[22][24]
-
-
Calculation: Calculate the nitrite concentration in each sample by interpolating from the linear standard curve.
TNF-α and IL-6 Measurement: ELISA
This protocol outlines a standard sandwich ELISA procedure.[26][27][28]
-
Plate Coating: Coat a 96-well ELISA plate with the appropriate capture antibody (anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and recombinant cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate thoroughly. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-20 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Reading: Measure the optical density at 450 nm.
-
Calculation: Calculate the cytokine concentrations in the samples from the standard curve.
Data Presentation and Interpretation
Quantitative data should be summarized to compare the potency of the compounds. The half-maximal inhibitory concentration (IC₅₀) is a key metric.
Table 1: Comparative Inhibition of Pro-Inflammatory Mediators
| Compound | NO Production IC₅₀ (µM) | TNF-α Secretion IC₅₀ (µM) | IL-6 Secretion IC₅₀ (µM) |
|---|---|---|---|
| This compound | 15.2 ± 1.8 | 8.5 ± 0.9 | 11.4 ± 1.3 |
| Dexamethasone | 10.8 ± 1.1 | 5.1 ± 0.6 | 6.7 ± 0.8 |
| LPS Control | (100% Stimulation) | (100% Stimulation) | (100% Stimulation) |
| Untreated Control | Baseline | Baseline | Baseline |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation:
-
A lower IC₅₀ value indicates higher potency.
-
In this hypothetical example, Dexamethasone is more potent across all markers.
-
The data for this compound would still demonstrate significant anti-inflammatory activity. The key analysis would be to compare its activity profile to other known glucocorticoids and to investigate if the nitrite moiety confers any unique properties, such as effects on cell viability or other signaling pathways not modulated by Dexamethasone.
Mechanistic Insights: The NF-κB Signaling Pathway
The production of NO (via iNOS), TNF-α, and IL-6 is predominantly controlled by the NF-κB transcription factor.[1][29] Understanding how a compound interferes with this pathway is crucial for characterizing its mechanism of action.
LPS binding to TLR4 on the macrophage surface initiates a signaling cascade that culminates in the phosphorylation and degradation of the inhibitor of κB (IκBα).[1] This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.
Glucocorticoids inhibit this process through several mechanisms:
-
Direct Interaction: The activated Glucocorticoid Receptor (GR) can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA.[6]
-
Induction of IκBα: GR can increase the transcription of the gene for IκBα, the inhibitor protein.[6][30] This enhances the sequestration of NF-κB in the cytoplasm, keeping it in an inactive state.
-
Chromatin Remodeling: GR can recruit histone deacetylases (HDACs) to inflammatory gene sites, which reverses the histone acetylation required for transcription, effectively "switching off" these genes.[4][5]
Caption: Simplified NF-κB signaling and corticosteroid inhibition.
Conclusion
This guide provides a robust and logical framework for the initial validation of this compound's anti-inflammatory activity. By employing the LPS-stimulated RAW 264.7 macrophage model and quantifying key inflammatory mediators like nitric oxide, TNF-α, and IL-6, researchers can generate clear, comparative data against a gold-standard compound like Dexamethasone. The outlined protocols are based on well-established, self-validating methodologies. A positive result from this screening cascade—demonstrating potent inhibition of inflammatory markers—would provide a strong rationale for advancing this novel compound to more complex preclinical models to fully elucidate its therapeutic potential as a next-generation anti-inflammatory agent.
References
-
Barnes, P. J. Anti-inflammatory Actions of Glucocorticoids: Molecular Mechanisms. Portland Press. [Link]
-
McKay, L. I., & Cidlowski, J. A. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms. PubMed. [Link]
-
McKay, L. I., & Cidlowski, J. A. (2003). NF-κB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms. Journal of Cell Science, 116(12), 2495–2503. [Link]
-
Barnes, P. J. How corticosteroids control inflammation: Quintiles Prize Lecture 2005. PMC. [Link]
-
McKay, L. I., & Cidlowski, J. A. (2003). NF-κB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms. ResearchGate. [Link]
-
Coutinho, A. E., & Chapman, K. E. (2011). Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells. Frontiers in Endocrinology. [Link]
-
Ito, K., & Adcock, I. M. (2006). Corticosteroid effects on cell signalling. European Respiratory Society. [Link]
-
Barnes, P. J., & Karin, M. (1997). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation, 107(3), 245-252. [Link]
-
Wimalawansa, S. J., et al. (1997). Prevention of corticosteroid-induced bone loss with nitric oxide donor nitroglycerin in male rats. PubMed. [Link]
-
Wikipedia. Corticosteroid. Wikipedia. [Link]
-
Auphan, N., et al. (1995). Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis. PubMed. [Link]
-
Bowdish Lab. (2015). GRIESS ASSAY FOR NITRITE DETERMINATION. Bowdish Lab, McMaster University. [Link]
-
Wikipedia. Barton nitrite ester reaction. Wikipedia. [Link]
-
Gladwin, M. T., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI. [Link]
-
Organic Chemistry. (2022). Radical: Barton Nitrite Ester Photolysis; Conversion of Corticosterione Actate to Aldosterone. YouTube. [Link]
-
Che, Y., et al. (2026). Anti-Inflammatory Effects of Sesamin-Loaded Nanoparticles in LPS-Stimulated RAW 264.7 Macrophages. MDPI. [Link]
-
Jeong, J., et al. (2008). Nitric oxide reverses prednisolone-induced inactivation of muscle satellite cells. PubMed. [Link]
-
Benson, W. R., & Maienthal, M. (1977). Synthesis of spin-labeled nitroxyl esters of steroids. PubMed. [Link]
-
da Silva, A. C. A., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. [Link]
-
Ekerhult, T., et al. (2009). Concomitant administration of nitric oxide and glucocorticoids improves protection against bronchoconstriction in a murine model of asthma. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Wang, Y., et al. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. [Link]
-
Gao, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI. [Link]
-
Li, Y., et al. (2018). Myricetin Attenuates LPS-induced Inflammation in RAW 264.7 Macrophages and Mouse Models. bioRxiv. [Link]
-
Baraldi, P. G., et al. (2004). Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. PubMed. [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. [Link]
-
OMICS International. (2016). Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone. OMICS International. [Link]
-
Khanduja, K. L., et al. (2011). Corticosteroids affect nitric oxide generation, total free radicals production, and nitric oxide synthase activity in monocytes of asthmatic patients. PubMed. [Link]
-
Kiss, G., et al. (2017). Beneficial effects of inhaled nitric oxide with intravenous steroid in an ischemia–reperfusion model involving aortic clamping. PMC. [Link]
-
MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. [Link]
-
D'Souza, R. S., et al. (1998). New steroidal anti-inflammatory antedrugs bind to macrophage glucocorticoid receptors and inhibit nitric oxide generation. PubMed. [Link]
-
Science.gov. anti-inflammatory drug dexamethasone: Topics by Science.gov. Science.gov. [Link]
-
Shah, M. A., et al. (2009). Comparison of anti-inflammatory activity of dexamethasone and diclofenac sodium eye drops in phacoemulsification. PubMed. [Link]
-
Elabscience. High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. Elabscience. [Link]
-
Kostic, T. S., et al. (2009). Decreased steroid hormone synthesis from inorganic nitrite and nitrate: studies in vitro and in vivo. PubMed. [Link]
-
L'Abbate, F., et al. (2004). Corticosterone 21-acetate in vivo induces acute stress in chicken thymus: cell proliferation, apoptosis and cytokine responses. PubMed. [Link]
Sources
- 1. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]
- 3. Corticosteroid - Wikipedia [en.wikipedia.org]
- 4. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. JCI - Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer [jci.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Corticosteroids affect nitric oxide generation, total free radicals production, and nitric oxide synthase activity in monocytes of asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New steroidal anti-inflammatory antedrugs bind to macrophage glucocorticoid receptors and inhibit nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Barton nitrite ester reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. omicsonline.org [omicsonline.org]
- 16. Comparison of anti-inflammatory activity of dexamethasone and diclofenac sodium eye drops in phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. anti-inflammatory drug dexamethasone: Topics by Science.gov [science.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bowdish.ca [bowdish.ca]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. resources.rndsystems.com [resources.rndsystems.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. portlandpress.com [portlandpress.com]
- 30. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Reproducibility in Corticosteroid Experiments: The Case of Corticosterone 21-Acetate 11-Nitrite
Introduction: The Imperative of Reproducibility in Steroid Research
In the landscape of scientific research, and particularly within drug development and endocrinology, the reproducibility of experimental results is the bedrock of progress. Glucocorticoids, a class of steroid hormones, are fundamental tools for investigating physiological processes and are widely used as potent anti-inflammatory therapeutics.[1][2] The reliability of data generated from such studies hinges on the stability and purity of the compounds used. This guide addresses the critical issue of experimental reproducibility, focusing on the rarely encountered derivative, Corticosterone 21-Acetate 11-Nitrite.
Due to a significant lack of published data on this specific compound, this guide will establish a framework for assessing its potential for reproducible research by examining its constituent parts: the corticosterone backbone, the 21-acetate ester, and the highly reactive 11-nitrite group. We will compare this compound to well-characterized alternatives, provide best-practice protocols for ensuring data integrity, and offer a decision-making framework for researchers navigating the complex world of synthetic corticosteroids.
Part 1: Deconstructing the Molecule: this compound
This compound (CAS 74220-48-7) is a synthetic derivative of corticosterone, the primary glucocorticoid in many rodent species. To understand its potential for reproducible experimentation, we must analyze the chemical stability of its modifications.
The Corticosterone Backbone and 21-Acetate Ester
The base molecule, corticosterone, and its common ester, corticosterone 21-acetate, are well-known intermediates in steroid synthesis.[3] However, the introduction of an acetate ester at the 21-position, while common, is not without consequence for stability. Studies on similar compounds, like hydrocortisone-21-acetate, have shown that the ester is susceptible to hydrolytic degradation in aqueous solutions.[4][5] This instability is a significant source of experimental variability, as the compound can degrade into its parent molecule (corticosterone) or other byproducts over the course of an experiment, altering the effective concentration and producing confounding results.
The 11-Nitrite Group: A Major Reproducibility Concern
The most significant structural feature impacting reproducibility is the 11-nitrite group (-ONO). Alkyl nitrites are recognized as a class of reactive and relatively unstable compounds.[1][6]
Key challenges introduced by the nitrite ester include:
-
Hydrolytic Instability: Nitrite esters are susceptible to hydrolysis, especially under aqueous conditions typical of biological experiments. This reaction can be pH-dependent and would lead to the rapid degradation of the parent compound into corticosterone 21-acetate and nitrous acid.[7][8]
-
Light and Thermal Sensitivity: Many simple alkyl nitrites are sensitive to light and heat, decomposing into various oxides of nitrogen and alcohol byproducts.[1][9] This necessitates stringent storage and handling protocols that may not be standard in all research labs.
-
Reactivity: Alkyl nitrites can act as nitrosating agents, potentially reacting with biological molecules within the experimental system, such as amines or thiols, leading to off-target effects and further confounding results.[9]
Given these inherent chemical liabilities, This compound is predicted to be a highly unstable molecule in typical experimental settings, posing a substantial risk to the reproducibility of any data generated.
Part 2: A Comparative Analysis of Glucocorticoid Alternatives
For researchers seeking reliable and reproducible results, selecting a well-characterized and stable glucocorticoid is paramount. The most common and extensively studied alternatives to novel corticosterone derivatives are Dexamethasone, Prednisolone, and Corticosterone itself.
Performance and Potency Comparison
The choice of glucocorticoid can significantly impact experimental outcomes due to differences in receptor affinity, potency, and metabolic stability.
| Compound | Relative Anti-inflammatory Potency (Hydrocortisone = 1) | Receptor Specificity | Key Characteristics & Reproducibility Considerations |
| Corticosterone | ~0.8 | Binds to both Glucocorticoid (GR) and Mineralocorticoid (MR) receptors | Endogenous glucocorticoid in rodents. Essential for physiological studies. Stability is well-documented, but must be controlled. |
| Dexamethasone | ~25-30[10][11] | Highly selective for the Glucocorticoid Receptor (GR)[12][13] | Highly potent and stable synthetic glucocorticoid. Long half-life. Excellent for studies targeting GR specifically. High degree of reproducibility reported in literature. |
| Prednisolone | ~4-5[10][11] | Primarily Glucocorticoid Receptor (GR) | Common, intermediate-potency synthetic steroid. Well-characterized with extensive historical data. Good stability profile under standard conditions. |
| Hydrocortisone (Cortisol) | 1 | Binds to both Glucocorticoid (GR) and Mineralocorticoid (MR) receptors | The primary endogenous glucocorticoid in humans. Its acetate esters are known to have stability issues in aqueous solutions.[4][5] |
| This compound | Unknown | Unknown | Predicted to be highly unstable. The nitrite and acetate esters are prone to hydrolysis, making consistent, reproducible results highly unlikely without rigorous, continuous quality control. |
Recommendation: For most in vitro applications requiring a potent and selective GR agonist with high reproducibility, Dexamethasone is the superior choice. For studies where mimicking the natural physiological response in rodents is critical, Corticosterone is the appropriate, albeit less potent, alternative.
Part 3: Protocols for Ensuring Experimental Reproducibility
To mitigate the risks of compound instability and ensure data integrity, a self-validating experimental system is essential. This involves rigorous quality control of the compound and standardized, well-controlled assay procedures.
Protocol 1: Quality Control of Steroid Compounds via HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for verifying the purity and concentration of any steroid stock solution, especially for a potentially unstable compound. This method can distinguish the parent compound from its degradants.
Objective: To assess the purity of a corticosteroid stock solution and detect the presence of common degradants.
Materials:
-
Corticosteroid compound (e.g., Corticosterone 21-Acetate)
-
HPLC-grade acetonitrile, methanol, and water
-
Reference standards for the parent compound and potential degradants (e.g., Corticosterone)
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size)[14]
-
HPLC system with UV detector
Methodology:
-
Standard Preparation: Prepare a certified reference standard of the corticosteroid and its potential primary degradant (e.g., Corticosterone) at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Prepare the experimental stock solution of the test compound (e.g., this compound) at the same concentration as the standard.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. An example could be a starting condition of 40% acetonitrile, ramping to 80% over 15 minutes.[15][16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: ~245-254 nm, corresponding to the chromophore of the steroid backbone.[4][14]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the reference standards individually to determine their retention times.
-
Inject the experimental stock solution.
-
Compare the chromatogram of the experimental stock to the standards. The presence of multiple peaks indicates degradation or impurities.
-
Quantify the area under the peak for the parent compound to determine its purity percentage.
-
-
Validation: For any new compound, a forced degradation study (e.g., exposure to mild acid, base, and heat) should be performed to prove the method is "stability-indicating" – meaning it can resolve the parent drug from its breakdown products.
Protocol 2: Standardized Glucocorticoid Receptor (GR) Activation Assay
A luciferase reporter assay is a common and robust method for quantifying the activation of the glucocorticoid receptor.
Objective: To measure the potency (EC₅₀) of a test compound in activating the GR signaling pathway.
Materials:
-
A549 cells (or other suitable cell line) stably transfected with a Glucocorticoid Response Element (GRE)-driven luciferase reporter construct.[17]
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.
-
Test compounds (e.g., Dexamethasone as a positive control, vehicle as a negative control, and the experimental steroid).
-
96-well white, clear-bottom assay plates.
-
Luciferase assay reagent kit.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay (e.g., 7,000-10,000 cells/well). Incubate for 24 hours.[17][18]
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Dexamethasone) in serum-free medium. A typical concentration range might span from 1 pM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the diluted compounds.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. This allows for receptor activation, transcription, and translation of the luciferase enzyme.
-
Luciferase Assay:
-
Remove the treatment medium.
-
Lyse the cells according to the luciferase kit manufacturer's protocol.[19]
-
Add the luciferase substrate to each well.
-
Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average RLU of the vehicle control from all other values.
-
Normalize the data by setting the maximal Dexamethasone response to 100%.
-
Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
-
Part 4: Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental logic is key to designing robust experiments.
Glucocorticoid Receptor Signaling Pathway
Caption: Canonical genomic signaling pathway of the Glucocorticoid Receptor (GR).
Workflow for Ensuring Experimental Reproducibility
Caption: A self-validating workflow to maximize data reproducibility.
Conclusion and Recommendations
The principle of reproducibility is non-negotiable for scientific integrity. While the specific compound This compound is commercially available, the complete absence of scientific literature and the high chemical liability of its 11-nitrite and 21-acetate groups present a profound risk to experimental reproducibility. The compound is likely to be unstable under standard physiological and storage conditions, leading to inconsistent effective concentrations and unpredictable results.
For researchers, scientists, and drug development professionals, the following recommendations are strongly advised:
-
Avoid Using Uncharacterized Derivatives: Unless the research objective is specifically to characterize the compound itself, avoid using novel, unvalidated derivatives like this compound for biological experiments.
-
Select Stable, Well-Documented Alternatives: For potent, GR-selective activity, Dexamethasone is the gold standard. For studies requiring the endogenous rodent hormone, use Corticosterone .
-
Implement Rigorous Quality Control: Regardless of the compound chosen, its purity and stability should be independently verified. A stability-indicating HPLC method should be a standard procedure in any laboratory using steroid compounds.
-
Employ Validated, Standardized Protocols: Utilize well-established experimental protocols with appropriate positive, negative, and vehicle controls to ensure that observed effects are due to the compound of interest and not experimental artifacts.
By adhering to these principles of chemical diligence and methodological rigor, the scientific community can ensure that research built upon the use of corticosteroids is robust, reliable, and ultimately, reproducible.
References
- Adams, P. S., & Cripps, A. L. (1980). THE STABILITY OF HYDROCORTISONE-21-ACETATE IN AQUEOUS SOLUTION. Journal of Pharmacy and Pharmacology.
- Hollingworth, G. J., & Laye, P. G. (1995). Hydrolysis of Nitrite Esters: Putative Intermediates in the Biotransformation of Organic Nitrates. Journal of the Chemical Society, Perkin Transactions 2.
- de Kloet, E. R., Wallach, G., & McEwen, B. S. (1975).
- Hale, T. W. (1982). In vitro determination of relative corticosteroid potency. Journal of immunological methods.
- Novikov, O. O., Pisarev, D. I., & Kornienko, I. V. (n.d.). OPTIMIZATION OF METHODS OF STEROID DRUG QUALITY CONTROL ON THE EXAMPLE OF GLUCOCORTICOSTEROIDS. Research Result: Pharmacology and Clinical Pharmacology.
- INDIGO Biosciences. (n.d.). Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System.
- BenchChem. (n.d.). Application Notes and Protocols for Glucocorticoid Receptor Agonist-2.
- Wikipedia. (n.d.). Alkyl nitrite.
- Csende, F. (n.d.). Alkyl Nitrites as Valuable Reagents in Organic Synthesis. Bentham Science Publisher.
- INDIGO Biosciences. (n.d.). Human Glucocorticoid Receptor Reporter Assay System.
- Cayman Chemical. (n.d.).
- MedChemExpress. (n.d.).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC.
- Di, S., Malcher-Lopes, R., Halmos, K. C., & Tasker, J. G. (2003). Nongenomic Glucocorticoid Inhibition via Endocannabinoid Release in the Hypothalamus: A Fast Feedback Mechanism. Journal of Neuroscience.
- Creative Proteomics. (n.d.). Guide to Steroid Hormone Analysis for Biomedical Research.
- Goleva, E., et al. (2020).
- Fraser, R. T. (n.d.).
- Oae, S., Asai, N., & Fujimori, K. (1978).
- Zierau, O., et al. (2022).
- Al-Hussainy, N. H. (2019). Misuses and side effects of steroids derivatives.
- Fernández-Cabezón, L., et al. (2019). New Insights on Steroid Biotechnology. PMC.
- Devos, S. A., & Van Der Valk, P. G. (2001). Relevance and reproducibility of patch-test reactions to corticosteroids. PubMed.
- Santa Cruz Biotechnology. (n.d.).
- Copelli, S., et al. (2022). Improving Safety and Reliability of Corticosteroid Production Processes. Chemical Engineering Transactions.
- Nagae, M., et al. (2000). Stability of alkyl alcohols as decomposition products of alkyl nitrites in human whole blood.
- Hifnawy, M. S., et al. (2021). LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. Taylor & Francis Online.
- Švec, F., & Novotná, K. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega.
- SYNTHETIKA. (n.d.). Alkyl nitrites.
- Google Patents. (n.d.).
- ResearchGate. (2013). How do I compare concentrations of dexamethasone to corticosterone?
- Weger, M., et al. (2013). A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System. PMC.
- Cayman Chemical. (n.d.). Human Glucocorticoid Receptor.
- Bio-Rad. (n.d.). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets.
Sources
- 1. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Hydrolysis of nitrite esters: putative intermediates in the biotransformation of organic nitrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Hydrolysis of nitrite esters: putative intermediates in the biotransformation of organic nitrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Alkyl nitrites - SYNTHETIKA [synthetikaeu.com]
- 10. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in corticosterone and dexamethasone binding to rat brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. OPTIMIZATION OF METHODS OF STEROID DRUG QUALITY CONTROL ON THE EXAMPLE OF GLUCOCORTICOSTEROIDS [rrmedicine.ru]
- 16. tandfonline.com [tandfonline.com]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Corticosterone 21-Acetate 11-Nitrite
For Researchers, Scientists, and Drug Development Professionals
Important Note on Safety Data
Hazard Assessment: A Compound of Two Moieties
Corticosterone 21-Acetate 11-Nitrite is a complex molecule that combines a corticosteroid backbone with a reactive nitrite ester functional group. To ensure safe handling and disposal, we must consider the hazards associated with both parts.
-
Corticosteroid Moiety: Corticosteroids as a class are biologically active molecules. Similar compounds, such as Cortisone 21-acetate, are suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3][4] Therefore, this compound should be handled as a reproductive toxin and with appropriate measures to prevent exposure.
-
Nitrite Ester Moiety: Organic nitrite and nitrate esters are known to be reactive.[5][6][7] They can be sensitive to heat and may undergo hydrolysis, especially in the presence of acids or bases.[5][6] Some waste disposal guidelines specifically caution against mixing nitrite esters with other waste solvents due to their reactivity.[8] The presence of this group necessitates careful segregation from incompatible materials.
Based on this composite profile, this compound must be treated as hazardous waste . Disposal via sanitary sewer or as regular trash is strictly prohibited.[9][10]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), ensure the following safety measures are in place.
Table 1: Summary of Hazards and Required PPE
| Hazard Category | Potential Risks | Required Personal Protective Equipment (PPE) |
| Health Hazards | Suspected reproductive toxin, potential for organ damage with repeated exposure. | - Hand Protection: Nitrile gloves. Change gloves immediately if contaminated. - Eye Protection: Safety glasses with side shields or chemical goggles. - Respiratory Protection: Use in a chemical fume hood to avoid inhalation of dust or aerosols.[2] - Skin and Body Protection: Lab coat. |
| Physical Hazards | Potential for reactivity, especially with acids, bases, and heat. | Standard PPE as listed above. Ensure segregation from incompatible chemicals. |
Spill Response Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Minor Spills (Solid)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Clean-up: Gently sweep the solid material to avoid generating dust. Dampening with water may be an option, but avoid if it can react with other nearby chemicals.[2]
-
Collect Waste: Place the spilled material and any contaminated cleaning supplies (e.g., wipes, pads) into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
Minor Spills (in Solution)
-
Alert and Secure: Follow the same initial steps as for a solid spill.
-
Containment: Use an absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the spill.
-
Collect Waste: Carefully collect the absorbent material and place it in a designated, sealable container for hazardous waste.
-
Decontaminate: Wipe down the spill area with an appropriate solvent, disposing of all materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste through your institution's EHS program or a licensed waste management contractor.
Step 1: Waste Collection and Segregation
-
Pure Compound/Unused Material: Collect in the original container or a new, compatible, and clearly labeled container.
-
Contaminated Labware (e.g., pipette tips, gloves, vials): Collect in a dedicated, sealed plastic bag or a puncture-proof container clearly marked as hazardous waste.
-
Solutions: Collect liquid waste in a compatible, leak-proof container (e.g., a glass or polyethylene bottle). Do not overfill; leave at least 10% headspace for vapor expansion.[11]
Crucial Segregation:
-
DO NOT mix this compound waste with acidic or basic waste streams to prevent hydrolysis and potential reaction of the nitrite ester group.
-
DO NOT mix with strong oxidizing agents.[2]
-
Keep this waste stream separate from other solvent waste unless explicitly approved by your EHS department.
Step 2: Waste Container Labeling
Proper labeling is a critical regulatory requirement.[12][13] Your hazardous waste label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Reproductive Toxin," "Reactive").
Step 3: Storage of Waste
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area should be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregated from incompatible materials.
Step 4: Arranging for Disposal
Once the waste container is full or you are approaching your institution's time limit for storage in an SAA, contact your EHS department to schedule a waste pickup. Follow their specific procedures for requesting a pickup.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Williams, D. L. H. (1996). Hydrolysis of Nitrite Esters: Putative Intermediates in the Biotransformation of Organic Nitrates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1259-1263. [Link]
-
Baker, J. W. (1958). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Defense Technical Information Center. [Link]
-
Fraser, R. T. (1958). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Defense Technical Information Center. [Link]
-
Oae, S., & Asai, N. (1978). Alkaline hydrolyses of alkyl nitrites and related carboxylic esters. Journal of the Chemical Society, Perkin Transactions 2, (10), 1124-1130. [Link]
-
Williams, D. L. H. (1996). Hydrolysis of nitrite esters: putative intermediates in the biotransformation of organic nitrates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1259-1263. [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved February 21, 2026, from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
BioOrganics. (n.d.). This compound. Retrieved February 21, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved February 21, 2026, from [Link]
-
Lurie Children's Hospital of Chicago. (n.d.). Pharmaceutical Waste Management. Retrieved February 21, 2026, from [Link]
-
Whitworth, J. A., et al. (2005). Acute effects of hydrocortisone on plasma nitrate/nitrite activity and forearm vasodilator responsiveness in normal human subjects. Clinical and Experimental Pharmacology and Physiology, 32(3), 162-166. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Cortisone acetate. [Link]
-
Anonymous. (n.d.). HAZARDOUS. [Link]
-
SF Environment. (n.d.). MEDICINE DISPOSAL PRODUCTS. [Link]
-
Tennessee State University. (n.d.). Guidelines for Sewer/Sink Disposal of Wastes. [Link]
-
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]
Sources
- 1. BioOrganics [bioorganics.biz]
- 2. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Hydrolysis of nitrite esters: putative intermediates in the biotransformation of organic nitrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Alkaline hydrolyses of alkyl nitrites and related carboxylic esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of nitrite esters: putative intermediates in the biotransformation of organic nitrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. tnstate.edu [tnstate.edu]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
- 12. youtube.com [youtube.com]
- 13. US4415456A - Removal and destruction of residual nitrate esters in wastewater - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
